molecular formula C11H8N2O2 B11900443 4-Hydroxy-5-methoxyquinoline-3-carbonitrile CAS No. 331662-64-7

4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Katalognummer: B11900443
CAS-Nummer: 331662-64-7
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: FBZWGJLDVKSZDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-5-methoxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5-methoxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)11(14)7(5-12)6-13-8/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWGJLDVKSZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443713
Record name 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331662-64-7
Record name 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Application of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-Hydroxy-5-methoxyquinoline-3-carbonitrile is a highly specialized heterocyclic building block pivotal in the development of targeted kinase inhibitors. This whitepaper provides a comprehensive technical guide designed for researchers and drug development professionals. It details the compound's chemical properties, its mechanistic utility in rational drug design, and the optimized Gould-Jacobs synthetic workflow required for its preparation.

Chemical Identity & Physicochemical Profiling

4-Hydroxy-5-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative characterized by a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its quinolone form), a methoxy group at the 5-position, and a carbonitrile group at the 3-position[1]. This specific substitution pattern makes it an ideal precursor for synthesizing 4-anilino-3-quinolinecarbonitriles, a class of highly potent ATP-competitive kinase inhibitors[2].

Table 1: Physicochemical Properties

PropertyValue
CAS Number 331662-64-7
Molecular Formula C11H8N2O2
Molecular Weight 200.197 g/mol
Density (Predicted) 1.328 g/cm³
Boiling Point (Predicted) 353.867 ºC at 760 mmHg
InChIKey FBZWGJLDVKSZDW-YHMJCDSICT
SMILES COC1=C2C(=C(C=NC2=CC=C1)C#N)O

(Data synthesized from ChemSynthesis[1] and ChemSrc[3])

Mechanistic Role in Kinase Inhibitor Design

The 3-cyanoquinoline core is a privileged scaffold in oncology, most notably serving as the backbone for Src and Abl kinase inhibitors (such as Bosutinib and its analogs)[2]. The structural components of 4-hydroxy-5-methoxyquinoline-3-carbonitrile directly dictate its downstream utility in drug development:

  • The 3-Carbonitrile Group: Acts as a critical hydrogen bond acceptor and dipole interactor within the ATP-binding pocket. It specifically targets the gatekeeper residue region, anchoring the inhibitor securely to the kinase hinge[2].

  • The 5-Methoxy Group: Introduces precise steric bulk. When the 4-hydroxyl group is converted to a leaving group (e.g., via chlorination) and subsequently displaced by an aniline derivative, the adjacent 5-methoxy group forces the 4-anilino ring out of coplanarity with the quinoline core. This orthogonal conformation is thermodynamically required to penetrate the deep, hydrophobic pockets of the inactive (DFG-out) kinase conformation.

SrcPathway Ligand Growth Factors (EGF, PDGF) RTK Receptor Tyrosine Kinase Ligand->RTK Activates Src Src Kinase (Active) RTK->Src Phosphorylates Substrate1 FAK / Paxillin (Cell Motility) Src->Substrate1 Phosphorylates Substrate2 STAT3 (Proliferation) Src->Substrate2 Phosphorylates Inhibitor 3-Cyanoquinoline Derivative Inhibitor->Src ATP-Competitive Inhibition

Fig 1: Mechanism of Src kinase inhibition by 3-cyanoquinoline derivatives.

Synthesis Methodology: The Gould-Jacobs Approach

The synthesis of 4-hydroxy-5-methoxyquinoline-3-carbonitrile relies on a modified Gould-Jacobs reaction. This approach is favored for its scalability, atom economy, and robust construction of 4-hydroxyquinolines.

SynthesisWorkflow SM1 3-Methoxyaniline Condensation Condensation (Reflux) SM1->Condensation SM2 EMCA SM2->Condensation Intermediate Acrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Separation Chromatography (Isomer Separation) Cyclization->Separation Product 4-Hydroxy-5-methoxy quinoline-3-carbonitrile Separation->Product

Fig 2: Gould-Jacobs synthetic workflow for 4-hydroxy-5-methoxyquinoline-3-carbonitrile.

Step-by-Step Self-Validating Protocol

Phase 1: Condensation (Enamine Formation)

  • Reagents: Combine equimolar amounts of 3-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) in a non-polar solvent (e.g., toluene).

  • Causality: EMCA acts as a highly electrophilic three-carbon synthon. The ethoxy group is a superior leaving group, facilitating a Michael addition-elimination sequence by the aniline nitrogen.

  • Execution: Reflux the mixture for 3-4 hours using a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium toward the enamine product (ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate).

  • Validation Checkpoint: Cool the reaction to room temperature. The intermediate should precipitate as a solid. Analyze via ¹H NMR: The disappearance of the aniline NH₂ protons and the appearance of a strongly deshielded vinyl proton (~8.4–8.6 ppm) confirms successful condensation.

Phase 2: Thermal Electrocyclic Ring Closure

  • Reagents: Suspend the isolated acrylate intermediate in Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether).

  • Causality: Dowtherm A provides an exceptionally stable, high-boiling inert medium. Temperatures exceeding 240 °C are thermodynamically required to overcome the activation energy barrier for the electrocyclic ring closure of the enamine onto the aromatic ring.

  • Execution: Heat the suspension to 250–260 °C for 1–2 hours. The reaction will evolve ethanol gas as the ring closes and aromatizes into the 4-hydroxyquinoline core.

  • Validation Checkpoint: The reaction is complete when ethanol evolution ceases. Because the starting material is meta-substituted (3-methoxy), cyclization occurs at both the ortho and para positions relative to the methoxy group, yielding a mixture of 5-methoxy and 7-methoxy isomers.

Phase 3: Workup and Isomeric Separation

  • Execution: Cool the Dowtherm A mixture to 50 °C and dilute heavily with hexanes to precipitate the crude isomeric mixture. Filter and wash with hexanes to remove residual Dowtherm A.

  • Causality: The highly polar 4-hydroxyquinoline core is insoluble in hexanes, whereas the biphenyl/diphenyl ether matrix remains soluble, allowing for a rapid, self-validating precipitation purification.

  • Separation: Separate the 5-methoxy and 7-methoxy isomers using silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) or via fractional crystallization.

Analytical Characterization and Validation

To ensure trustworthiness and scientific integrity before advancing to subsequent cross-coupling or chlorination steps, the isolated 4-hydroxy-5-methoxyquinoline-3-carbonitrile must be validated against the following analytical markers:

Table 2: Analytical Validation Markers

TechniqueExpected ObservationCausality / Significance
LC-MS (ESI+) m/z 201.2 [M+H]⁺Confirms the exact mass of the target compound.
¹H NMR (DMSO-d₆) Singlet at ~8.5-8.8 ppmCorresponds to the isolated C2 proton on the quinoline ring, confirming cyclization.
¹H NMR (DMSO-d₆) Aromatic splitting (3H)Confirms the 5-methoxy substitution pattern (C6, C7, C8 protons) and successful separation from the 7-methoxy isomer.
IR Spectroscopy Sharp peak at ~2220 cm⁻¹Confirms the presence of the intact C≡N (carbonitrile) stretch.
References
  • ChemSynthesis Database. "4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7, C11H8N2O2, density, melting point, boiling point, structural formula, synthesis". ChemSynthesis. Available at:1

  • ChemSrc. "4-羟基-5-甲氧基喹啉-3-甲腈 - cas号查询 (4-Hydroxy-5-methoxyquinoline-3-carbonitrile)". ChemSrc. Available at:3

  • Boschelli, D. H., et al. "Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 2001, 44(5), 822-833. DOI: 10.1021/jm000420z. Available at: 2

Sources

Molecular Architecture and Synthetic Reactivity of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical scaffolds that serve as the linchpin for entire classes of targeted therapeutics. 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7) is a prime example. It acts as a critical building block in the synthesis of 4-anilino-3-quinolinecarbonitriles—a highly potent class of ATP-competitive Src and Abl kinase inhibitors [1]. This technical guide deconstructs the physicochemical properties, structural nuances, and field-proven synthetic protocols required to master this molecule in a drug development pipeline.

Physicochemical Profile and Structural Nuances

Before deploying any scaffold in a synthetic campaign, one must understand its intrinsic electronic and physical properties. The presence of the 3-carbonitrile group exerts a strong electron-withdrawing effect, polarizing the quinoline ring and significantly increasing the acidity of the 4-hydroxy proton.

Crucially, this molecule exhibits pronounced tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar protic solvents, the quinolone form predominates. This tautomeric equilibrium dictates its reactivity profile, making the C4 oxygen a poor leaving group unless specifically activated by halogenating agents.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 4-Hydroxy-5-methoxyquinoline-3-carbonitrile
CAS Registry Number 331662-64-7
Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Density (Predicted) 1.328 g/cm³
Boiling Point (Predicted) 353.8 °C at 760 mmHg
SMILES COC1=C2C(=C(C=NC2=CC=C1)C#N)O

Data sourced and verified against chemical database standards [2].

Mechanistic Reactivity and Synthetic Workflow

The synthesis of 4-hydroxy-5-methoxyquinoline-3-carbonitrile is classically achieved via a Gould-Jacobs-type condensation followed by thermal cyclization. The causality of the experimental design is rooted in overcoming the regiochemical ambiguity inherent to meta-substituted anilines.

When 3-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate, the initial condensation forms an acrylate intermediate. Because the methoxy group is at the meta position of the starting aniline, subsequent cyclization can occur at either ortho position (C2 or C6 of the aniline ring).

Cyclization at C6 (para to the methoxy group) is sterically favored, yielding the 7-methoxy isomer as the major product. Cyclization at C2 (between the amino and methoxy groups) suffers from severe steric hindrance, making our target—the 5-methoxy isomer—the minor product. Understanding this causality is essential for anticipating low yields and planning rigorous downstream purification.

Synthesis A 3-Methoxyaniline + Ethyl (ethoxymethylene)cyanoacetate B Acrylate Intermediate A->B Condensation (110°C) C Thermal Cyclization (Dowtherm A, 250°C) B->C Heat D 4-Hydroxy-5-methoxy- quinoline-3-carbonitrile C->D Minor Isomer (Sterically Hindered) E 4-Hydroxy-7-methoxy- quinoline-3-carbonitrile C->E Major Isomer (Sterically Favored)

Regioselective thermal cyclization pathway yielding 5-methoxy and 7-methoxy isomers.

Self-Validating Protocol: Synthesis and Isolation

To ensure reproducibility and scientific integrity, the following protocol incorporates strict in-process controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps without satisfying the IPC criteria.

Step 1: Condensation

  • Procedure: Combine 3-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in a reaction vessel. Heat neat or in ethanol to 110 °C for 2 hours.

  • Causality: The slight stoichiometric excess of the cyanoacetate ensures complete consumption of the aniline, preventing complex mixtures during the high-temperature cyclization step.

  • Validation (IPC): TLC (Hexane/EtOAc 7:3). The complete disappearance of the aniline spot (UV active, ninhydrin positive) confirms reaction completion.

Step 2: Thermal Cyclization

  • Procedure: Add the crude acrylate dropwise to boiling Dowtherm A (250 °C) under a nitrogen atmosphere. Reflux for 1 hour. Cool to room temperature and precipitate the products by adding hexanes.

  • Causality: Why Dowtherm A? The reaction requires temperatures exceeding 240 °C to drive the intramolecular Friedel-Crafts-type acylation. Dowtherm A provides the necessary thermal stability. Dropwise addition into the pre-heated solvent prevents intermolecular polymerization, strictly favoring intramolecular cyclization.

  • Validation (IPC): LC-MS analysis of the precipitate. The mass[M+H]+ = 201.2 must be the dominant signal.

Step 3: Isomer Separation

  • Procedure: Suspend the crude solid in boiling ethanol and filter hot. The sterically favored 7-methoxy isomer is generally less soluble and remains on the filter. The filtrate is concentrated and subjected to silica gel chromatography (DCM/MeOH gradient) to isolate the pure 5-methoxy isomer.

  • Validation (IPC): 1H NMR (DMSO-d6). The 5-methoxy isomer will show a distinct splitting pattern for the aromatic protons (a triplet for H-7 and doublets for H-6 and H-8), definitively differentiating it from the 7-methoxy isomer.

Table 2: Reaction Optimization and Yield Metrics

Reaction StageTarget Intermediate / CompoundTypical Yield (%)Required Purity
CondensationAcrylate Intermediate92 - 95%>95% (TLC)
CyclizationMixed Isomers (5-OMe / 7-OMe)75 - 80%Mixed (LC-MS)
Separation4-Hydroxy-5-methoxyquinoline-3-carbonitrile12 - 18%>98% (NMR)
Downstream Application: Kinase Inhibitor Pharmacophore Assembly

The ultimate utility of 4-hydroxy-5-methoxyquinoline-3-carbonitrile lies in its conversion to an active pharmaceutical ingredient (API). To achieve this, the C4-hydroxy group must be activated for nucleophilic aromatic substitution (SNAr).

Treatment with phosphorus oxychloride (POCl3) under reflux converts the tautomeric quinolone into 4-chloro-5-methoxyquinoline-3-carbonitrile. This intermediate is highly electrophilic at C4 due to the synergistic electron-withdrawing effects of the quinoline nitrogen and the C3-carbonitrile group. Subsequent reaction with functionalized anilines yields the final 4-anilino-3-quinolinecarbonitrile derivatives, which act as potent inhibitors of Src-family kinases by occupying the ATP-binding pocket [3].

KinasePathway Scaffold 4-Hydroxy-5-methoxy- quinoline-3-carbonitrile Electrophile 4-Chloro-5-methoxy- quinoline-3-carbonitrile Scaffold->Electrophile POCl3 (Activation) Inhibitor 4-Anilino-5-methoxy- quinoline-3-carbonitrile Electrophile->Inhibitor Aniline / Heat (SNAr) Src Src Kinase Inhibitor->Src ATP-Competitive Binding Oncogenesis Tumor Cell Proliferation & Metastasis Src->Oncogenesis Blocked Signaling

Synthetic progression from scaffold to active kinase inhibitor and mechanism.

Conclusion

The strategic utilization of 4-hydroxy-5-methoxyquinoline-3-carbonitrile demonstrates the elegance of modern medicinal chemistry. By understanding its tautomeric behavior, navigating the regiochemical challenges of its synthesis, and exploiting the electrophilicity of its downstream derivatives, researchers can efficiently access highly targeted kinase inhibitors. The self-validating protocols outlined here ensure that this scaffold can be reliably integrated into rigorous, high-throughput discovery pipelines.

References
  • Boschelli, D. H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, vol. 44, no. 5, 2001, pp. 822-833. URL:[Link]

  • ChemSynthesis Database. "4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7." ChemSynthesis, 2025. URL: [Link]

  • National Institutes of Health. "Advancements in the synthesis of fused tetracyclic quinoline derivatives." PMC, 2014. URL:[Link]

Therapeutic Potential of 5-Methoxy Substituted Quinoline-3-Carbonitriles: A Technical Guide to Kinase Inhibition and Drug Repurposing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in targeted therapeutics, primarily recognized for its profound ATP-competitive kinase inhibitory properties[1]. While the core structure provides the baseline affinity for the kinase hinge region, the introduction of a 5-methoxy substitution —most notably on the 4-anilino ring (e.g., 2,4-dichloro-5-methoxyphenylamino)—creates a distinct steric and electronic profile. This specific modification drastically alters kinase selectivity, pivoting the molecule from a broad-spectrum inhibitor to a highly selective Src/Abl or EGFR/HER2 modulator[2].

As drug development pivots toward precision medicine and drug repurposing, understanding the causality behind these structural modifications is critical. This whitepaper dissects the structural biology, therapeutic applications, and self-validating experimental workflows essential for evaluating 5-methoxy substituted quinoline-3-carbonitriles.

Structural Biology & Rational Design

To understand the efficacy of these compounds, we must analyze the causality behind their structural components. The binding of these inhibitors is not merely a lock-and-key mechanism; it is a dynamic electronic and steric interplay within the kinase ATP-binding cleft.

  • The 3-Carbonitrile Group (The Anchor Enhancer): Why a carbonitrile at position 3? The cyano group acts as a potent electron-withdrawing moiety. This lowers the pKa of the adjacent quinoline N-1 nitrogen, optimizing its ability to serve as a hydrogen-bond acceptor for the backbone NH of the kinase hinge region (e.g., Met318 in c-Abl, Met341 in Src, Met769 in EGFR)[1],[3]. Furthermore, the linear, sp-hybridized cyano group perfectly occupies a narrow, hydrophobic pocket adjacent to the ATP-binding site without creating steric clashes.

  • The 5-Methoxy Substitution (The Selectivity Filter): In the optimization of early Src inhibitors, transitioning the C-4 anilino group to a 2,4-dichloro-5-methoxy configuration (as seen in Bosutinib/SKI-606) resulted in a massive leap in target selectivity[2],[4]. The 5-methoxy group projects deep into a hydrophobic specificity pocket. Its oxygen atom can participate in weak dipole interactions, while the methyl group provides a tight van der Waals fit that physically excludes off-target kinases possessing bulkier gatekeeper residues[4].

SAR Core Quinoline-3-carbonitrile Core (Scaffold) N1 Quinoline N-1 (H-bond to Kinase Hinge Met) Core->N1 Anchors to Target C3 3-Carbonitrile Group (Electron Withdrawing / Pocket Fit) Core->C3 Enhances Affinity C4 4-Anilino Group (Kinase Specificity Determinant) Core->C4 Determines Target C6_C7 C6/C7 Solubilizing Groups (e.g., Piperazine for PK/PD) Core->C6_C7 Improves Bioavailability C5_OMe 5-Methoxy Substitution (Steric Fit & Src/Abl Selectivity) C4->C5_OMe Modulates

Fig 1: Structure-Activity Relationship (SAR) map of 5-methoxy quinoline-3-carbonitriles.

Therapeutic Applications

Oncology: Dual Src/Abl Inhibition

The most prominent clinical success of this chemical class is Bosutinib, an FDA-approved therapeutic for Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)[4]. By dual-targeting Src and Abl kinases, the 5-methoxy substituted derivative effectively overcomes several resistance mutations that traditionally render first-generation inhibitors (like Imatinib) ineffective.

Neurodegeneration: Autophagy Induction (Drug Repurposing)

A groundbreaking frontier for 5-methoxy quinoline-3-carbonitriles is their repurposing for neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS)[5].

  • The Mechanism: Overactive c-Abl in neurodegenerative states hyperactivates the PI3K/Akt/mTOR pathway, which shuts down autophagy. By inhibiting c-Abl, these compounds release the mTOR-mediated brake on autophagy.

  • The Result: Enhanced autophagic flux facilitates the lysosomal clearance of neurotoxic protein aggregates, such as α-synuclein, hyperphosphorylated tau, and TDP-43[5].

Inflammation: Tpl2 Kinase Targeting

Beyond oncology and neurology, quinoline-3-carbonitriles have been identified as potent inhibitors of Tpl2 (MAP3K8) kinase[6]. Because Tpl2 is a critical upstream regulator of the MEK-ERK pathway in macrophages, its inhibition blocks the production of TNF-α, offering a targeted therapeutic avenue for severe inflammatory disorders like rheumatoid arthritis[6].

Pathway Drug 5-Methoxy Quinoline-3-carbonitrile (e.g., Bosutinib) SrcAbl Src / c-Abl Kinases Drug->SrcAbl Inhibits Autophagy Autophagy Activation (Clearance of Aggregates) Drug->Autophagy Rescues (via mTOR inhibition) Proliferation Tumor Cell Proliferation Drug->Proliferation Blocks PI3K PI3K / Akt / mTOR Pathway SrcAbl->PI3K Activates SrcAbl->Proliferation Promotes PI3K->Autophagy Suppresses

Fig 2: Mechanism of action: Kinase inhibition leading to autophagy and tumor suppression.

Quantitative Data Summaries

To benchmark the efficacy of 5-methoxy substituted variants against other derivatives, we summarize their in vitro and cellular profiles below.

Table 1: Kinase Inhibitory Activity (IC50 Profiling)

Compound ClassTarget KinaseIC50 (nM)Primary Indication
Bosutinib (5-Methoxy variant) Src Kinase1.2CML / Solid Tumors
Bosutinib (5-Methoxy variant) c-Abl Kinase1.0CML / Neurodegeneration
Neratinib Analog (Core scaffold) EGFR7.5Breast / Lung Cancer
Neratinib Analog (Core scaffold) HER221.0Breast Cancer
Quinoline-3-carbonitrile deriv. Tpl2 (MAP3K8)50.0Rheumatoid Arthritis

Table 2: Cellular Efficacy & Phenotypic Readouts

Cell Line ModelDisease ContextReadout MetricEffective Concentration
K562 (Human) CMLInhibition of ProliferationIC50: ~20 nM
A549 (Human) Lung Epithelial CancerInhibition of ProliferationIC50: ~35 μM
SH-SY5Y (Human) Neuroblastoma / PDLC3-II Autophagic FluxEC50: ~1.0 μM

Experimental Workflows (Self-Validating Systems)

As an application scientist, I stress that experimental data is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure that the observed effects of 5-methoxy quinoline-3-carbonitriles are target-specific and free from assay artifacts.

Protocol 1: In Vitro Kinase Selectivity Profiling (TR-FRET)

Causality & Rationale: Quinoline derivatives frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, compound autofluorescence completely decays, leaving only the true kinase activity signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 5-methoxy quinoline-3-carbonitrile compounds into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve (10 μM to 0.5 nM).

  • Self-Validating Controls:

    • Positive Control: Dasatinib (100 nM) to ensure assay sensitivity.

    • Negative Control: Kinase-dead Src mutant to establish the baseline signal.

  • Enzyme/Substrate Addition: Add 2 nM recombinant Src or Abl kinase and 50 nM ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add ATP at the predetermined Km value for the specific kinase (typically 10-20 μM) to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho-antibody and EDTA (to stop the reaction). Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., EnVision) using a 320 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio.

Protocol 2: Autophagy Flux Validation in Neuronal Models

Causality & Rationale: A common pitfall in neurodegeneration research is measuring steady-state LC3-II levels (an autophagosome marker) and assuming an increase means autophagy is activated. However, blocking lysosomal degradation also increases LC3-II. To create a self-validating system, we must use a lysosomal clamp (Bafilomycin A1) to prove true autophagic flux.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells at 3x10^5 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment Matrix: Treat cells with the following conditions for 24 hours:

    • Vehicle (0.1% DMSO)

    • 5-Methoxy Quinoline-3-carbonitrile (1 μM)

    • Bafilomycin A1 (100 nM) added during the final 4 hours.

    • 5-Methoxy Quinoline-3-carbonitrile (1 μM) + Bafilomycin A1 (100 nM, final 4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE (4-20% gradient gel). Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against LC3B (1:1000) and GAPDH (1:5000, loading control).

  • Data Interpretation (The Validation Step): If the compound truly induces autophagy, the LC3-II band intensity in the[Compound + Bafilomycin A1] lane MUST be significantly higher than the [Bafilomycin A1 alone] lane. If the levels are identical, the compound is merely blocking degradation, not inducing flux.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways MDPI[Link]

  • Bosutinib ALZFORUM [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors National Institutes of Health (NIH)[Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity National Institutes of Health (NIH) / PubMed[Link]

  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors Taylor & Francis[Link]

  • Bosutinib | C26H29Cl2N5O3 | CID 5328940 PubChem (NIH) [Link]

Sources

Decoding the Quinoline-3-Carbonitrile Scaffold: A Comprehensive SAR and Development Guide for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of targeted oncology and inflammatory disease therapeutics, the quinoline-3-carbonitrile moiety stands out as a privileged pharmacophore. Originally popularized by the development of clinical candidates like bosutinib (SKI-606) and pelitinib (EKB-569), this bicyclic nitrogenous heteroaromatic system serves as a highly efficient ATP-competitive hinge binder.

As a Senior Application Scientist who has guided numerous lead optimization campaigns, I have observed that the true power of this scaffold lies in its modularity. By systematically tuning the C3, C4, C6, and C7 positions, researchers can exquisitely control kinase selectivity (e.g., Src, BCR-ABL, EGFR, Tpl2) while simultaneously dialing out liability traits like P-glycoprotein (P-gp) efflux and poor aqueous solubility. This guide deconstructs the structure-activity relationship (SAR) of quinoline-3-carbonitriles, providing the mechanistic rationale and self-validating experimental workflows necessary to drive a successful drug discovery program.

Structural Anatomy & Mechanistic Rationale

The quinoline-3-carbonitrile core acts as a rigid, planar template that mimics the adenine ring of ATP. Its binding mode within the kinase active site is dictated by specific vector interactions:

  • The N1 Nitrogen: Acts as a primary hydrogen bond acceptor, interacting with the backbone amide NH of the hinge region (e.g., Met318 in Src, Met769 in EGFR).

  • The C3 Carbonitrile (-CN): Serves as an electrostatic anchor. The cyano group is oriented toward the gatekeeper residue, often forming a critical water-mediated hydrogen bond or directly interacting with the hinge backbone[1].

  • The C4 Position: Projects into the hydrophobic pocket (the DFG-in/out region). Bulky, substituted anilines here dictate the selectivity profile.

  • The C6/C7 Positions: Project outward toward the solvent-exposed channel. These are the primary sites for pharmacokinetic (PK) optimization.

Mechanism Q3C Quinoline-3-Carbonitrile Core N1 N1 Nitrogen (Hinge Binder) Q3C->N1 H-bond Acceptor C3 C3 Carbonitrile (Electrostatic Anchor) Q3C->C3 Gatekeeper Interaction C4 C4 Anilino Group (Hydrophobic Pocket) Q3C->C4 Selectivity Filter C67 C6/C7 Substituents (Solvent Channel) Q3C->C67 PK/Solubility Tuning

Mechanistic binding vectors of the quinoline-3-carbonitrile scaffold in the kinase ATP pocket.

Systematic Structure-Activity Relationship (SAR) Analysis

The C4 Position: Dictating Selectivity and Efflux

The C4 position is the primary driver of target affinity. In the development of bosutinib , a 2,4-dichloro-5-methoxyanilino substitution at C4 was found to optimally fill the hydrophobic pocket of Src and BCR-ABL kinases, yielding IC50 values in the 1-3 nM range[2][3].

However, highly lipophilic C4 substituents often transform the molecule into a substrate for the P-glycoprotein (P-gp) efflux pump, severely limiting efficacy in multidrug-resistant (MDR) cancers. Recent computational and experimental SAR campaigns have demonstrated that modifying the pendant anilino moiety—such as introducing a hydroxylamine-bearing aniline (e.g., Compound 16a)—can drastically reduce the MDCKII-MDR1 efflux ratio while maintaining potent BCR-ABL inhibition[4].

The C3 Carbonitrile: The Electrostatic Anchor

The -CN group is non-negotiable for high-affinity binding in this series. In EGFR inhibitors, SAR analysis confirms that the cyano group forms a key conventional hydrogen bond with the Met769 residue, an interaction that is absolutely crucial for stabilizing the inhibitor within the active site[1]. Removing the cyano group or replacing it with bulkier amides typically results in a 10- to 100-fold drop in potency due to steric clashes with the gatekeeper residue.

The C6/C7 Positions: Tuning Pharmacokinetics

Because the quinoline core and C4 aniline are highly lipophilic, the resulting compounds often suffer from poor aqueous solubility. The C6 and C7 positions project into the solvent channel, making them ideal vectors for incorporating solubilizing groups. Bosutinib utilizes a 7-[3-(4-methylpiperazin-1-yl)propoxy] tail[2]. The basic piperazine nitrogen becomes protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability without disrupting the core binding interactions.

Quantitative SAR Data Summary
Compound / DerivativePrimary Target(s)C4 SubstitutionC6/C7 SubstitutionKey Activity (IC50)Mechanistic Insight
Bosutinib (SKI-606) Src / BCR-ABL2,4-dichloro-5-methoxyanilino6-methoxy, 7-[3-(4-methylpiperazin-1-yl)propoxy]Src: 1-3 nMPiperazine tail optimizes solvent exposure and solubility[2][3].
Compound 16a BCR-ABLHydroxylamine-bearing anilino6-methoxy, 7-alkoxyPotent in K562/DoxSpecific C4 modification circumvents P-gp mediated efflux[4].
Compound 5e EGFR / HER-2Phenyl (pyrano-fused at C3/C4)N/A (fused ring system)EGFR: 71 nM, HER-2: 21 nMC3-cyano forms critical H-bond with Met769[1][5].
Compound 21 Src3,4,5-trimethoxyphenylamino6,7-disubstitutedSrc: 35 nMBulky methoxy groups at C4 reduce optimal hydrophobic packing[3].

Experimental Methodologies for Scaffold Validation

To ensure scientific integrity, the biological evaluation of quinoline-3-carbonitriles must account for their specific physicochemical properties. Below are the self-validating protocols I mandate for profiling these scaffolds.

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Quinoline derivatives possess extended aromaticity, frequently causing intrinsic auto-fluorescence in the blue/green spectrum. Traditional fluorescence intensity assays yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 50-100 µs) before measurement. This allows short-lived background compound fluorescence to decay, isolating only the specific europium-to-allophycocyanin energy transfer signal, ensuring absolute data trustworthiness.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinoline-3-carbonitrile compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., recombinant Src or EGFR) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the Km​ for the specific kinase to ensure competitive binding assessment) and the specific biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, add 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation 337 nm; Emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50.

Protocol 2: MDCKII-MDR1 Efflux Profiling

Causality & Rationale: As established in the SAR analysis, the planar, lipophilic nature of the C4-anilino group makes these compounds highly susceptible to P-gp efflux[4]. Testing in MDCKII cells transfected with human MDR1 creates a self-validating system to measure the basolateral-to-apical efflux ratio, directly correlating structural modifications with potential multidrug resistance evasion.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDCKII-MDR1 cells on Transwell polycarbonate permeable supports (0.4 µm pore size) at 1×105 cells/cm². Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm², confirming monolayer integrity.

  • Dosing: Wash monolayers with HBSS buffer. Add the quinoline test compound (1 µM) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers. Precipitate proteins with cold acetonitrile containing an internal standard. Quantify compound concentration via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as Papp​(B−to−A)/Papp​(A−to−B) . An ER > 2.0 indicates significant P-gp liability, signaling the need for further C4 optimization.

Workflow A Core Scaffold Synthesis B C4 Anilino Diversification A->B Selectivity C C6/C7 Tail Optimization B->C PK/Solubility D TR-FRET Kinase Assay C->D In Vitro Efficacy E MDCKII-MDR1 Efflux Profiling D->E ADME/Efflux E->B SAR Feedback Loop

Iterative SAR optimization workflow for quinoline-3-carbonitrile derivatives.

Conclusion

The quinoline-3-carbonitrile scaffold remains a cornerstone in the rational design of kinase inhibitors. By understanding the distinct roles of the C3 electrostatic anchor, the C4 selectivity filter, and the C6/C7 solubility vectors, medicinal chemists can engineer highly potent molecules that navigate the complex biological barriers of efflux and aqueous solubility. Employing rigorous, interference-free assays like TR-FRET and functional MDCKII-MDR1 profiling ensures that the generated SAR data is both accurate and translatable to in vivo success.

Sources

Topic: The Role of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has positioned them as one of the most critical target classes in modern drug discovery. Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs.[1][2] This technical guide delves into the specific role and potential of the 4-Hydroxy-5-methoxyquinoline-3-carbonitrile scaffold as a core template for the design and discovery of novel kinase inhibitors. We will dissect the chemical attributes of this scaffold, propose its mechanism of interaction, outline robust synthetic and screening protocols, and provide field-proven insights into its application in a drug discovery workflow.

The Quinoline Scaffold: A Foundation for Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a mainstay in medicinal chemistry.[3] Its rigid, planar structure provides a robust anchor for orienting functional groups within the confines of an enzyme's active site. In the context of kinase inhibition, quinoline derivatives have demonstrated significant activity across a broad spectrum of kinases, disrupting the aberrant signaling pathways that drive tumor progression.[1][2] Their success is exemplified by clinically utilized drugs that validate the therapeutic relevance of this heterocyclic core.[2]

Deconstructing the 4-Hydroxy-5-methoxyquinoline-3-carbonitrile Scaffold

The specific substitution pattern of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile provides a unique combination of electronic and steric properties conducive to potent and selective kinase binding. Let's analyze each component:

  • Quinoline Core: Serves as the primary structural anchor. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the ATP-binding pocket.

  • 4-Hydroxy Group: This is a critical feature. The hydroxyl group can act as a key hydrogen bond donor and acceptor, often forming a crucial interaction with the "hinge region" of the kinase—the flexible loop connecting the N- and C-terminal lobes that anchors the adenine region of ATP.[4] This interaction is a hallmark of many potent kinase inhibitors.

  • 3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In a landmark study on 4-anilinoquinoline-3-carbonitrile inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, it was proposed that the cyano group directly interacts with a key Threonine residue (Thr 830) in the active site, displacing a water molecule that mediates the interaction in related quinazoline inhibitors.[5] This direct, strong interaction can significantly enhance binding affinity.

  • 5-Methoxy Group: This group modifies the electronic properties of the quinoline ring and provides a steric handle that can be used to fine-tune selectivity. Its position can influence the overall conformation of the molecule and its fit within different kinase active sites.

Caption: Chemical structure of the core scaffold.

Synthetic Strategy: Building the Core

A robust and scalable synthesis is paramount for any scaffold intended for a drug discovery program. The synthesis of 4-hydroxyquinoline-3-carbonitriles can be efficiently achieved through a well-established pathway involving condensation and thermal cyclization.[5]

Generalized Synthetic Protocol

This protocol provides a reliable pathway to the core scaffold, which can then be further functionalized.

  • Step 1: Condensation Reaction.

    • Action: React an appropriately substituted aniline (e.g., 2-methoxyaniline) with an activated methylene compound like ethyl (ethoxymethylene)cyanoacetate.

    • Rationale: This step forms a key enamine intermediate. The choice of solvent (e.g., ethanol) and reaction temperature is critical to drive the reaction to completion while minimizing side products.

  • Step 2: Thermal Cyclization (Conrad-Limpach-Knorr reaction).

    • Action: Heat the enamine intermediate from Step 1 in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

    • Rationale: The high temperature (~250 °C) provides the activation energy needed for the intramolecular cyclization to occur, forming the quinoline ring system. This reaction is typically regioselective, yielding the desired 4-oxo tautomer.[5] The 4-oxo form exists in equilibrium with the 4-hydroxy form, which is the dominant tautomer.

  • Step 3: Purification.

    • Action: The crude product is cooled, and the precipitated solid is collected by filtration. It is then washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

    • Rationale: This initial purification removes the bulk of impurities. Further purification via recrystallization or column chromatography is often necessary to achieve the high purity (>95%) required for biological screening.

cluster_workflow Generalized Synthesis Workflow start Substituted Aniline + Activated Methylene Cmpd. step1 Condensation (e.g., Reflux in Ethanol) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal Cyclization (e.g., Dowtherm A, 250°C) intermediate->step2 product Crude 4-Hydroxyquinoline -3-carbonitrile step2->product step3 Purification (Filtration, Recrystallization) product->step3 final Pure Scaffold (>95%) step3->final

Caption: A typical workflow for synthesizing the scaffold.

Mechanism of Kinase Inhibition & Structure-Activity Relationship (SAR)

The primary mechanism by which small molecules like 4-Hydroxy-5-methoxyquinoline-3-carbonitrile inhibit kinases is by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.

Proposed Binding Mode

Based on homology models and the known binding modes of similar quinoline inhibitors, we can propose a hypothetical interaction map within a generic kinase ATP pocket.[5]

  • Hinge Interaction: The N1 nitrogen of the quinoline ring and the adjacent 4-hydroxy group are perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This is the primary anchoring interaction.

  • Hydrophobic Pockets: The fused benzene ring of the quinoline scaffold occupies a hydrophobic pocket, often engaging in van der Waals or π-π stacking interactions.

  • Gatekeeper Interaction: The 5-methoxy group points towards the "gatekeeper" residue, a critical amino acid that controls access to a deeper hydrophobic pocket. The size and nature of the gatekeeper residue vary among kinases, making this a key determinant of inhibitor selectivity.

  • Solvent Front Interaction: The 3-carbonitrile group projects towards the solvent-exposed region of the active site. As previously mentioned, it can form a critical hydrogen bond with a polar residue like threonine or serine, significantly boosting potency.[5]

Proposed Binding in Kinase ATP Pocket cluster_kinase cluster_inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic Hydrophobic Pocket polar_residue Polar Residue (e.g., Thr/Ser) quinoline Quinoline Ring quinoline->hydrophobic π-stacking hydroxy 4-OH hydroxy->hinge H-Bond (Anchor) methoxy 5-OCH₃ methoxy->gatekeeper Steric/Selectivity nitrile 3-CN nitrile->polar_residue H-Bond (Potency)

Caption: Hypothetical binding mode within a kinase active site.

Experimental Workflow for Inhibitor Discovery

A typical discovery campaign begins with a primary biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a more biologically relevant context.

cluster_workflow Drug Discovery Cascade start Synthesized Compound Library (Based on Scaffold) step1 Primary Biochemical Screen (e.g., In Vitro Kinase Assay) start->step1 decision1 Determine IC₅₀ step1->decision1 step2 Secondary Screen (Cell-Based Antiproliferative Assay) decision1->step2 Potent Hits (IC₅₀ < 1µM) decision2 Determine GI₅₀ step2->decision2 step3 Lead Optimization (SAR, ADME Profiling) decision2->step3 Cell-Active Hits final Preclinical Candidate step3->final

Caption: Standard workflow from screening to lead optimization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50%.[6]

  • Objective: To quantify the direct inhibitory potency of the compound against a target kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate

    • γ-³²P-ATP or fluorescence-based detection system (e.g., ADP-Glo™)

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • Test compound (e.g., 4-Hydroxy-5-methoxyquinoline-3-carbonitrile) serially diluted in DMSO

    • 96- or 384-well microplates

  • Methodology:

    • Plate Preparation: Add 1 µL of serially diluted test compound to the wells of a microplate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or high concentration of a known inhibitor).

    • Enzyme Addition: Add 20 µL of kinase solution (prepared in kinase buffer) to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

      • Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring that the measured inhibition reflects a true equilibrium.

    • Reaction Initiation: Add 20 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.

    • Reaction Incubation: Incubate for 60 minutes at 30 °C. The time should be within the linear range of the reaction.

    • Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA or a specific stop solution). Detect the signal (e.g., radioactivity via phosphocellulose filter binding or luminescence via a plate reader).

    • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used as an indicator of cell viability and proliferation.[7]

  • Objective: To determine if the compound's enzymatic inhibition translates into an anti-proliferative effect in cancer cells.

  • Materials:

    • Cancer cell line (e.g., A549 - lung, MCF-7 - breast)[8]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compound serially diluted in medium

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle controls (DMSO).

    • Incubation: Incubate the cells for 72 hours.

      • Causality: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for the antiproliferative effects of the compound to become apparent.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

      • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from these assays are best summarized in a table for clear comparison of potency and selectivity.

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]Cell LineGI₅₀ (nM) [Cell-based]
Scaffold-001 Kinase A50Cancer Cell A250
(Example)Kinase B850Cancer Cell B>10,000
Erlotinib EGFR2A431100
(Reference)

Conclusion and Future Directions

The 4-Hydroxy-5-methoxyquinoline-3-carbonitrile scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its constituent functional groups are well-suited to form high-affinity interactions within the ATP-binding site of many kinases. The synthetic accessibility and the clear, actionable data generated from the described experimental workflows provide a solid foundation for a successful drug discovery program.

Future efforts should focus on:

  • Library Synthesis: Creating a library of analogs by modifying substitutions around the quinoline ring to explore SAR and optimize for potency and selectivity.[9]

  • Kinome Profiling: Screening potent hits against a broad panel of kinases to understand their selectivity profile.

  • ADME/Tox Profiling: Evaluating early hits for drug-like properties such as solubility, metabolic stability, and cytotoxicity to ensure the development of a safe and effective therapeutic candidate.

By leveraging the inherent advantages of this privileged scaffold and employing rigorous, self-validating experimental protocols, researchers can accelerate the journey from a chemical starting point to a potential clinical candidate.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IJMPHS.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis Online.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026).
  • A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery. (n.d.). BenchChem.
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. (2000). PubMed.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC - NIH.
  • Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (n.d.).

Sources

Physical characteristics and solubility profile of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Characterization and Solubility Profiling of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile: A Technical Guide for Preclinical Development

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the structural integrity and physicochemical behavior of early-stage synthetic intermediates dictate the success of downstream active pharmaceutical ingredients (APIs). 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) is a pivotal heterocyclic building block. It is most notably utilized in the synthesis of 4-anilino-3-quinolinecarbonitrile derivatives—a class of highly potent, ATP-competitive Src and Abl kinase inhibitors (e.g., Bosutinib analogues)[1][2].

This whitepaper provides an in-depth analysis of the compound’s physical characteristics, tautomeric behavior, and solubility profile. By understanding the causality behind its physical properties, researchers can optimize reaction conditions, analytical methods, and formulation strategies.

Physicochemical Identity & Tautomeric Dynamics

From a mechanistic standpoint, the physical characteristics of 4-hydroxy-5-methoxyquinoline-3-carbonitrile cannot be evaluated without addressing its tautomeric equilibrium. In both solution and solid states, 4-hydroxyquinolines exist in a dynamic equilibrium with their 4-quinolone (keto) counterparts[3].

The EPA's chemical dashboard formally indexes this compound under its keto tautomer: 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile [3]. This keto-enol tautomerism facilitates extensive intermolecular hydrogen bonding (between the quinolone N-H and the C=O or cyano groups). The resulting high crystal lattice energy is the primary causal factor for the compound's exceptionally high melting point and its resistance to aqueous solvation[4].

Tautomerism N1 4-Hydroxyquinoline (Enol Form) N2 4-Quinolone (Keto Form) N1->N2 Tautomeric Equilibrium N3 Strong Intermolecular H-Bonding N2->N3 Solid State Dominance N4 High Lattice Energy (MP > 300°C) N3->N4 Thermodynamic Stability N5 Aqueous Media (Poor Solubility) N4->N5 Resists Hydration N6 Polar Aprotic Media (DMSO/DMF - Soluble) N4->N6 H-Bond Disruption

Caption: Logical flow of tautomerism dictating the physicochemical and solubility properties.

Quantitative Physical Characteristics

The structural features of the compound—specifically the electron-withdrawing cyano group at C-3 and the electron-donating methoxy group at C-5—modulate its electron density, impacting both its reactivity (e.g., subsequent chlorination via POCl₃) and its physical metrics[1][4].

Table 1: Summary of Physicochemical Properties

PropertyValueCausality / Scientific Context
CAS Number 331662-64-7Primary registry identifier[5].
Molecular Formula C₁₁H₈N₂O₂Confirmed via HRMS in standard assays[5].
Molecular Weight 200.197 g/mol Optimal low molecular weight for a synthetic intermediate[5].
Density ~1.328 g/cm³High density indicative of tight crystal packing[6].
Boiling Point 353.8 °C (at 760 mmHg)Elevated BP driven by strong dipole-dipole interactions[6].
Melting Point > 300 °CCharacteristic of 4-hydroxyquinoline-3-carbonitriles due to robust H-bond networks[4].

Solubility Profile & Causality

A critical failure point in preclinical analytical workflows is the misinterpretation of solubility data. 4-Hydroxy-5-methoxyquinoline-3-carbonitrile exhibits a highly polarized solubility profile.

  • Aqueous Solubility: The compound is practically insoluble in neutral water. The predicted LogS values for related 4-oxo-1,4-dihydroquinoline derivatives indicate profound hydrophobicity in aqueous environments[3]. The thermodynamic penalty of breaking the solid-state hydrogen bonds exceeds the hydration energy.

  • Organic Solvents: It dissolves readily in polar aprotic solvents (e.g., DMSO, DMF)[4]. These solvents act as strong hydrogen-bond acceptors, effectively outcompeting the internal crystal lattice interactions and solvating the monomeric quinolone/quinoline species.

  • pH-Dependent Solubility: Due to the weakly acidic nature of the 4-hydroxyl group (or the N-H of the quinolone form, pKa ~9.0–10.0), solubility increases exponentially in highly alkaline aqueous media (pH > 10) via deprotonation and subsequent anion formation.

Table 2: Empirical and Predicted Solubility Matrix

Solvent SystemSolubility ClassificationMechanistic Rationale
Water (pH 7.0) Insoluble (< 0.1 mg/mL)High lattice energy; inability of water to disrupt H-bonds[3][4].
0.1 M NaOH (aq) SolubleDeprotonation yields a highly soluble anionic species.
DMSO / DMF Highly Soluble (> 50 mg/mL)Polar aprotic disruption of the tautomeric H-bond network[4].
Ethanol / Methanol Sparingly SolubleProtic solvents provide insufficient disruption of the rigid lattice.

Self-Validating Experimental Protocols

To ensure data integrity, laboratory protocols must be self-validating. Below is the gold-standard methodology for determining the thermodynamic solubility of this intermediate, engineered to prevent false positives caused by supersaturation or membrane adsorption.

Protocol: Thermodynamic Solubility Assessment via LC-UV

Causality Note: We utilize the isothermal shake-flask method coupled with ultracentrifugation rather than filtration. Highly lipophilic quinoline derivatives frequently adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the quantified solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile solid (~10 mg) to a 1.5 mL Eppendorf tube.

  • Solvation: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4).

  • Isothermal Equilibration: Vortex for 1 minute, then place in a thermoshaker at 37 °C, shaking at 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Crucial Step): Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C. Do not filter. Carefully extract 500 µL of the supernatant.

  • Dilution & Matrix Match: Dilute the supernatant 1:10 in mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon injection into the HPLC.

  • Quantification: Analyze via HPLC-UV (λ = 254 nm) against a standard curve prepared in DMSO.

  • Self-Validation Check:

    • Linearity: The standard curve must yield an R² > 0.995.

    • Equilibrium Verification: Sample an identical parallel flask at 48 hours. If the concentration varies by >5% from the 24-hour sample, equilibrium was not achieved, and the test must be extended.

Protocol S1 Step 1: Excess Solid Addition to Buffer S2 Step 2: Isothermal Agitation (24h, 37°C) S1->S2 S3 Step 3: Phase Separation (Ultracentrifugation) S2->S3 Avoids Membrane Adsorption S4 Step 4: HPLC-UV Quantification S3->S4 S5 Validation: Linearity & Equilibrium Check S4->S5 Ensures Data Integrity

Caption: Self-validating thermodynamic solubility workflow avoiding membrane adsorption artifacts.

Mechanistic Role in Drug Development

The ultimate value of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile lies in its downstream application. In medicinal chemistry, the 4-hydroxyl group is typically converted to a leaving group (e.g., 4-chloro via POCl₃)[4]. This activated intermediate is then subjected to nucleophilic aromatic substitution (S_NAr) with various substituted anilines (e.g., 2,4-dichloroaniline)[1][7].

The resulting 4-phenylamino-3-quinolinecarbonitriles are potent inhibitors of Src kinase. They compete with ATP for the kinase's catalytic domain, effectively shutting down tyrosine phosphorylation cascades that drive malignant cell proliferation[1][8].

Pathway A 4-Hydroxy-5-methoxy- quinoline-3-carbonitrile B 4-Anilino-3-quinoline- carbonitrile API A->B Chlorination & Amination C ATP-Competitive Src Kinase Binding B->C Target Engagement D Inhibition of Phosphorylation C->D E Arrest of Cell Proliferation D->E

Caption: Mechanistic pathway of Src kinase inhibitors synthesized from the target intermediate.

Sources

Patent Landscape and Synthetic Methodologies for 4-Hydroxy-5-Methoxyquinoline-3-Carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the transition from 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) to 4-anilino-3-cyanoquinolines marked a critical evolutionary leap in kinase inhibitor design. At the heart of this structural revolution lies 4-hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7), a privileged intermediate scaffold.

As a Senior Application Scientist, I have observed that mastering the synthesis and patent landscape of this specific intermediate is essential for drug development professionals aiming to navigate the crowded intellectual property (IP) space of Src, Abl, and EGFR kinase inhibitors. This whitepaper deconstructs the patent landscape, target biology, and field-proven synthetic methodologies for this critical building block, providing a self-validating framework for laboratory execution.

Chemical Identity & Physicochemical Properties

Before initiating any synthetic workflow, establishing the precise chemical identity of the intermediates is paramount for analytical validation. The 5-methoxy substitution is particularly sensitive to steric hindrance during downstream coupling.

Table 1: Physicochemical Properties of Key Intermediates

Compound NameCAS NumberMolecular FormulaMolecular WeightRole in Synthesis
4-Hydroxy-5-methoxyquinoline-3-carbonitrile331662-64-7C11H8N2O2200.20 g/mol Primary Scaffold
4-Chloro-5-methoxyquinoline-3-carbonitrile331662-72-7C11H7ClN2O218.64 g/mol Electrophilic Intermediate

Patent Landscape & Strategic Importance

The intellectual property surrounding 3-cyanoquinolines was heavily fortified in the late 1990s and early 2000s, primarily by American Cyanamid Company (later acquired by Wyeth/Pfizer).

The foundational patent, [10], broadly claims substituted 3-cyanoquinolines as potent protein tyrosine kinase inhibitors. The strategic inclusion of the 3-cyano group was a deliberate IP circumvention and pharmacological optimization strategy:

  • IP Circumvention: It effectively bypassed the dense patent thickets surrounding the quinazoline core used in earlier EGFR inhibitors.

  • Pharmacological Optimization: As detailed in [5], the 3-cyanoquinoline core exhibits superior binding kinetics against Src and polycystic kidney disease targets compared to its quinazoline predecessors.

Understanding this landscape is critical: while the core patents have expired, formulation and specific crystalline polymorph patents for downstream active pharmaceutical ingredients (APIs) like Bosutinib and Pelitinib remain active considerations for generic manufacturers.

Target Biology & Mechanistic Causality

Why invest in the complex synthesis of a 5-methoxy-3-cyanoquinoline? The causality lies in the ATP-binding pocket of the target kinases.

  • The 3-Cyano Group: Acts as a powerful electron-withdrawing group (EWG). This lowers the pKa of the quinoline nitrogen, preventing protonation at physiological pH, which enhances membrane permeability. Furthermore, the cyano nitrogen acts as a critical hydrogen bond acceptor with the kinase hinge region [1].

  • The 5-Methoxy Group: Provides a precise steric boundary. It locks the conformation of the downstream 4-anilino group, forcing it into a perpendicular orientation relative to the quinoline core—the exact bioactive conformation required for deep pocket penetration in Src kinases.

Pathway Ligand EGF / Upstream Signal Kinase Src / EGFR Kinase (ATP Binding Pocket) Ligand->Kinase Activates Signaling Downstream Signaling (MAPK / PI3K Pathways) Kinase->Signaling Phosphorylation Inhibitor 3-Cyanoquinoline Inhibitor (Competes with ATP) Inhibitor->Kinase Blocks ATP Binding Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Target Biology: Mechanism of action for 3-cyanoquinoline kinase inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We employ a modified Gould-Jacobs approach, which is the industry standard for constructing the 3-cyanoquinoline core.

G A 2-Amino-6-methoxybenzoic acid (Starting Material) B Gould-Jacobs Condensation (DMF-DMA, Cyanoacetate) A->B C 4-Hydroxy-5-methoxyquinoline- 3-carbonitrile (CAS 331662-64-7) B->C D Chlorination (POCl3, Reflux) C->D E 4-Chloro-5-methoxyquinoline- 3-carbonitrile (CAS 331662-72-7) D->E F SNAr Coupling (Aniline derivative, Heat) E->F G 4-Anilino-5-methoxyquinoline- 3-carbonitrile (Active Kinase Inhibitor) F->G

Synthetic Workflow: From benzoic acid derivative to active kinase inhibitor.

Protocol 1: Synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Causality of Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is used as a highly efficient one-carbon synthon to convert the aniline amine to a formamidine intermediate. Ethyl cyanoacetate provides the two-carbon fragment with the cyano group pre-installed, enabling a base-catalyzed intramolecular cyclization.

  • Formamidine Formation: Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in toluene. Add DMF-DMA (1.5 eq) and reflux for 2 hours.

    • Self-Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the highly polar starting material and the appearance of a less polar, UV-active spot.

  • Cyclization: Concentrate the mixture in vacuo. Redissolve the crude intermediate in glacial acetic acid. Add ethyl cyanoacetate (1.2 eq) and sodium acetate (2.0 eq). Reflux for 12 hours.

  • Isolation: Cool the reaction to room temperature. Pour into ice water. The product will precipitate as a tan/yellow solid. Filter, wash with water, and dry under vacuum.

    • Self-Validation: LC-MS must show the [M+H]+ peak at m/z 201.2. The solid should be highly insoluble in most cold organic solvents due to strong intermolecular hydrogen bonding (characteristic of 4-quinolones).

Protocol 2: Chlorination to 4-Chloro-5-methoxyquinoline-3-carbonitrile

Causality of Reagents: Phosphorus oxychloride (POCl3) is utilized to convert the tautomeric 4-quinolone into a highly electrophilic 4-chloroquinoline. This step is mandatory to activate the C4 position for the subsequent Nucleophilic Aromatic Substitution (SNAr).

  • Activation: Suspend 4-hydroxy-5-methoxyquinoline-3-carbonitrile (1.0 eq) in neat POCl3 (10 volumes). Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-Haack reagent in situ, accelerating the chlorination.

  • Reflux: Heat the mixture to 105°C for 3 hours.

    • Self-Validation: The suspension will transition into a clear, dark homogeneous solution as the insoluble 4-hydroxy compound converts to the highly soluble 4-chloro derivative.

  • Quenching: Carefully concentrate the mixture in vacuo to remove excess POCl3. Quench the residue by dropwise addition to an ice-cold saturated NaHCO3 solution (CAUTION: Exothermic).

  • Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na2SO4, and concentrate.

    • Self-Validation: TLC (Hexane/EtOAc 3:1) will show a fast-moving, intensely UV-active spot. LC-MS will show a distinct chlorine isotope pattern ([M+H]+ at 219.0 and 221.0 in a 3:1 ratio).

Protocol 3: SNAr Coupling with Anilines

Causality of Reagents: The coupling is performed in an alcoholic solvent (e.g., 2-propanol or ethoxyethanol) with a catalytic amount of pyridine hydrochloride. The alcohol allows for high reaction temperatures, while the weakly acidic conditions protonate the quinoline nitrogen, significantly increasing the electrophilicity at the C4 position.

  • Coupling: Combine 4-chloro-5-methoxyquinoline-3-carbonitrile (1.0 eq) and the desired substituted aniline (e.g., 2,4-dichloroaniline) (1.1 eq) in 2-propanol. Add pyridine hydrochloride (0.1 eq).

  • Reflux: Heat at reflux for 4-6 hours.

    • Self-Validation: The reaction mixture will change to a deep yellow/orange color. As the reaction progresses, the final product often precipitates directly out of the hot alcoholic solution as a hydrochloride salt.

  • Isolation: Cool to room temperature, filter the precipitate, and wash with cold 2-propanol and diethyl ether to yield the final 4-anilino-5-methoxyquinoline-3-carbonitrile derivative.

References

  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(5), 822-833.[Link]

  • Wissner, A., et al. (2001).Substituted 3-cyanoquinolines. US Patent 6,288,082 B1 (American Cyanamid Company).
  • Wissner, A., et al. (2000).Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors.
  • ChemSynthesis Database. 4-hydroxy-5-methoxy-3-quinolinecarbonitrile (CAS 331662-64-7).[Link]

Methodological & Application

Scalable synthesis protocols for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Regioselective Isolation of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Executive Summary & Mechanistic Rationale

4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7)[1] is a highly valuable heterocyclic intermediate, predominantly utilized in the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors, such as Src and HER-2/EGFR inhibitors[2]. The 3-carbonitrile moiety is essential for optimal ATP-competitive binding within the kinase hinge region, while the 5-methoxy substitution dictates the spatial orientation of downstream functional groups.

The most scalable and economically viable synthetic route to this scaffold employs a modified Gould-Jacobs reaction. The pathway consists of two primary stages:

  • Condensation: 3-Methoxyaniline is reacted with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an enamine intermediate.

  • Thermal Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution at extreme temperatures (245–255 °C) to close the quinoline ring[3].

The Regioselectivity Challenge (Causality): Because 3-methoxyaniline is meta-substituted, the thermal cyclization can occur at two different positions on the aniline ring.

  • Cyclization at the C6 position (para to the methoxy group) is sterically unhindered and yields the 7-methoxy isomer as the major thermodynamic product.

  • Cyclization at the C2 position (ortho to the methoxy group, wedged between the amine and methoxy substituents) is sterically hindered but yields the desired 5-methoxy isomer [2].

Successfully isolating the 5-methoxy target requires a rigorous separation strategy and self-validating analytical checks to prevent the propagation of the incorrect regioisomer into subsequent active pharmaceutical ingredient (API) manufacturing steps.

Experimental Workflow

SynthesisWorkflow Step1 Step 1: Condensation 3-Methoxyaniline + EMCA Int1 Enamine Intermediate (Ethyl 2-cyano-3-((3-methoxyphenyl)amino)acrylate) Step1->Int1 Toluene Reflux -EtOH Step2 Step 2: Thermal Cyclization Dowtherm A, 245-255 °C Int1->Step2 Portion-wise Addition Mix Crude Isomer Mixture (5-Methoxy & 7-Methoxy) Step2->Mix Intramolecular Electrophilic Substitution Sep Step 3: Isomer Separation Fractional Crystallization Mix->Sep Hexane Wash & Dissolution Target Target: 5-Methoxy Isomer (CAS 331662-64-7) Sep->Target Minor Fraction Purified Byprod Byproduct: 7-Methoxy Isomer (Thermodynamic Major) Sep->Byprod Major Fraction Removed

Workflow for the synthesis and regioselective separation of 5-methoxyquinoline-3-carbonitrile.

Step-by-Step Protocol

Step 1: Synthesis of the Enamine Intermediate
  • Charge a dry reactor with 3-methoxyaniline (1.0 equiv) and toluene (5 volumes).

  • Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 equiv) in a single portion.

  • Heat the mixture to reflux (approx. 110 °C) and equip the reactor with a Dean-Stark trap.

    • Causality: The reaction is an addition-elimination sequence. Continuously removing the ethanol byproduct via azeotropic distillation drives the equilibrium entirely to the right, maximizing the enamine yield and preventing reversibility.

  • Monitor the reaction via LC-MS. The process is a self-validating step; proceed only when the starting aniline is < 2% by area.

  • Concentrate the mixture under reduced pressure to yield the enamine intermediate as a pale yellow solid.

Step 2: High-Temperature Cyclization
  • Prepare the Heat Transfer Fluid: In a separate, heavy-walled reactor, heat a 3:1 mixture of diphenyl ether and biphenyl (Dowtherm A, 10 to 15 volumes) to 245–255 °C[4].

    • Causality: Dowtherm A is utilized because standard solvents boil or degrade at the extreme temperatures required to overcome the activation energy of this specific ring closure[5].

  • Addition: Add the solid enamine intermediate portion-wise to the vigorously stirred, pre-heated Dowtherm A.

    • Causality: Dropwise/portion-wise addition into a vast excess of boiling solvent ensures the enamine undergoes rapid intramolecular cyclization. Bulk heating of the enamine from room temperature would lead to intermolecular condensation, resulting in intractable polymeric tar.

  • React for 1 to 3 hours until In-Process Control (IPC) via HPLC confirms the disappearance of the enamine peak.

  • Cool the mixture to room temperature. The crude product will precipitate out of the Dowtherm A matrix.

  • Filter and triturate the solid thoroughly with hexanes or diethyl ether to extract and remove residual Dowtherm A[4].

Step 3: Isomer Separation & Purification
  • The crude filter cake contains a ~1:3 ratio of the 5-methoxy to 7-methoxy isomers.

  • Fractional Crystallization: Suspend the crude solid in boiling acetic acid or N,N-dimethylformamide (DMF)[5]. The 7-methoxy isomer typically exhibits differential solubility, allowing the 5-methoxy isomer to be enriched in the mother liquor or specific crystal crops depending on the exact solvent ratios.

  • Chromatographic Polish (Optional but Recommended for API starting materials): For >99% regiopurity, subject the enriched mixture to silica gel flash chromatography using a gradient of dichloromethane and methanol.

  • Dry the isolated 5-methoxy isomer under vacuum at 60 °C.

Quantitative Data & Yield Analysis

Reaction StepTemperature (°C)Time (h)Typical Yield (%)Key In-Process Control (IPC)
1. Condensation 1103 - 485 - 95LC-MS: Disappearance of aniline
2. Cyclization 245 - 2551 - 360 - 75 (Mixed)HPLC: Disappearance of enamine
3. Separation 20 - 100N/A15 - 25 (5-OMe)NMR: Integration of aromatic protons

Analytical Validation & Isomer Differentiation (Self-Validating System)

Before advancing the isolated 4-hydroxy-5-methoxyquinoline-3-carbonitrile to downstream chlorination (e.g., using POCl3), the regiochemistry must be strictly validated using 1H NMR (DMSO-d6). Relying solely on mass spectrometry is insufficient as both isomers share the exact mass ([M-H]- = 199.0).

  • Target: 5-Methoxy Isomer: The methoxy group is at C5. The remaining aromatic protons on the carbocyclic ring are at C6, C7, and C8. Because they are adjacent, they form a continuous coupling system. You will observe a doublet (H6), a triplet or doublet of doublets (H7), and a doublet (H8).

  • Byproduct: 7-Methoxy Isomer: The methoxy group is at C7. The proton at C8 is isolated between the ring nitrogen and the methoxy group. It will appear as a finely split doublet with a small meta coupling constant (J ≈ 2.5 Hz). The protons at C5 and C6 will show standard ortho coupling (J ≈ 9 Hz).

Causality of Validation: Observing the continuous spin system (absence of the isolated meta-coupled proton) is the definitive, self-validating proof that the steric hindrance of the C2 cyclization pathway was successfully overcome and isolated[2].

References

1.[1] Title: 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7 Source: ChemSynthesis Database URL: [Link]

2.[3] Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

3.[4] Title: US6780996B2 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles Source: Google Patents URL:

4.[2] Title: Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles Source: PubMed (National Library of Medicine) URL: [Link]

5.[5] Title: US6002008A - Substituted 3-cyano quinolines Source: Google Patents URL:

Sources

One-pot synthesis methods for substituted quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to One-Pot Synthesis Methods for Substituted Quinoline-3-Carbonitriles

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline-3-Carbonitrile Scaffold

The quinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological relevance.[1] Specifically, quinoline derivatives substituted with a carbonitrile group at the 3-position are of paramount interest to researchers in medicinal chemistry and drug development. This interest is fueled by their diverse and potent biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The synthesis of these valuable molecules, however, can be complex. Traditional multi-step synthetic routes often suffer from drawbacks such as low overall yields, harsh reaction conditions, and the generation of significant chemical waste.[2][3]

To overcome these challenges, the field of organic synthesis has increasingly embraced one-pot, multi-component reactions (MCRs).[4][5] These elegant and efficient processes allow for the construction of complex molecular architectures from three or more simple starting materials in a single synthetic operation, without the need to isolate intermediates.[4] The advantages are manifold: increased efficiency, higher atom economy, reduced solvent consumption and waste, and significant savings in time and resources.[5] This guide provides a detailed exploration of the most robust and widely adopted one-pot methodologies for synthesizing substituted quinoline-3-carbonitriles, grounded in mechanistic understanding and supported by detailed, field-proven protocols.

Core Synthetic Strategy: The Multi-Component Condensation

The most versatile and widely employed one-pot approach for synthesizing 2-amino-quinoline-3-carbonitrile derivatives is a three-component reaction that brilliantly combines an aromatic aldehyde, malononitrile, and an aniline or a related nitrogen source. This reaction can be catalyzed by a variety of agents, from heterogeneous solid acids to simple organic molecules, and can even proceed without a catalyst under specific conditions.[6]

Causality and Mechanism

The reaction proceeds through a well-orchestrated cascade of fundamental organic reactions. Understanding this sequence is critical for optimizing conditions and troubleshooting the synthesis. The plausible mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base or acid-catalyzed condensation between the aromatic aldehyde and the active methylene compound, malononitrile. The catalyst, such as a dealuminated mesolite zeolite, can activate the aldehyde's carbonyl group by protonation, increasing its electrophilicity and facilitating the attack by the malononitrile anion. This step rapidly forms an electrophilic intermediate, an arylidenemalononitrile (Knoevenagel adduct).

  • Michael Addition: The aniline (or a related amino compound) then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated Knoevenagel adduct in a classic Michael addition. This forms a new carbon-nitrogen bond and generates a transient acyclic intermediate.

  • Intramolecular Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by tautomerization and subsequent aromatization, often through an in-situ oxidation (e.g., by air or another oxidant present), to yield the stable, aromatic 2-amino-4-aryl-quinoline-3-carbonitrile product.

The efficiency of this cascade is a testament to the power of one-pot synthesis, where the product of each step becomes the substrate for the next in a seamless sequence.

Visualization: The Multi-Component Reaction Pathway

MCR_Mechanism Reactants Aromatic Aldehyde + Malononitrile + Aniline Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Reactants->Knoevenagel Knoevenagel Condensation MichaelAdduct Acyclic Michael Adduct Knoevenagel->MichaelAdduct Michael Addition (Aniline) Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product Substituted Quinoline-3-carbonitrile Cyclized->Product Aromatization (Oxidation) Reductive_Friedlander Start o-Nitroaryl Carbonyl + Active Methylene Compound Reduction In Situ Reduction (e.g., Fe/HCl) Start->Reduction Intermediate o-Aminoaryl Carbonyl (not isolated) Reduction->Intermediate Condensation Friedländer Condensation & Cyclization Intermediate->Condensation Product Substituted Quinoline-3-carbonitrile Condensation->Product

Caption: Workflow for the one-pot reductive Friedländer quinoline synthesis.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions profoundly impacts the yield, reaction time, and environmental footprint of the synthesis. The following table summarizes various successful one-pot approaches, providing a clear comparison for researchers to select the optimal method for their specific needs.

Catalyst System Starting Materials Solvent/Conditions Time Yield (%) Key Advantages & Rationale Reference
Dealuminated Mesolite Aldehyde, Malononitrile, AnilineEthanol, Reflux3-4.5 h85-94Heterogeneous, reusable, easily separable, and inexpensive catalyst. Mild conditions. [7]
Ceric Ammonium Nitrate (CAN) 2-Aminoaryl ketone, Active methylene nitrileAcetonitrile, Room Temp.45 min~90Mild conditions, rapid reaction times, and high efficiency for generating diverse structures. [8][8]
Fe Powder / aq. HCl o-Nitrobenzaldehyde, Ketone/AldehydeEthanol/Water, 85 °C2-16 h58-100Uses inexpensive, readily available reagents; scalable one-pot reductive cyclization. [9][9][10]
Catalyst-Free Arylaldehyde, α-Naphthylamine, MalononitrileEthanol, Reflux5-8 h80-96Environmentally benign; avoids catalyst cost and potential product contamination. [6][6]
Fe₃O₄@SiO₂–SO₃H NPs Aldehyde, Cyclohexanone, Malononitrile, NH₄OAcEthanol, Ultrasonic10-25 min88-96Magnetic nanocatalyst allows for easy recovery and reuse; ultrasound accelerates the reaction. [11][11]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for researchers.

Protocol 1: Mesolite-Catalyzed Three-Component Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile

This protocol is adapted from methodologies employing heterogeneous zeolite catalysts. [7]The use of a solid acid catalyst simplifies workup, as it can be removed by simple filtration.

  • Materials:

    • Benzaldehyde (1 mmol, 106.1 mg)

    • Malononitrile (1 mmol, 66.1 mg)

    • Aniline (1 mmol, 93.1 mg)

    • Deactivated Mesolite catalyst (10 mol%)

    • Ethanol (10 mL)

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol), malononitrile (1 mmol), aniline (1 mmol), and the mesolite catalyst.

    • Add 10 mL of ethanol to the flask. The choice of ethanol is strategic; it is an effective solvent for the reactants and is considered a "green" solvent. [2] 3. Attach a reflux condenser and place the flask in a heating mantle.

    • Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

    • After completion (typically 3-4 hours), allow the mixture to cool to room temperature.

    • Remove the catalyst by filtration, washing the catalyst with a small amount of cold ethanol. This step highlights the primary advantage of heterogeneous catalysis—ease of separation. 8. The crude product will often precipitate from the filtrate upon cooling. If not, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol to afford the desired 2-amino-4-phenylquinoline-3-carbonitrile as a pure solid. Non-chromatographic purification is a significant advantage, reducing solvent waste and time.

Protocol 2: One-Pot Reductive Friedländer Synthesis of 2-Methylquinoline-3-carbonitrile

This protocol demonstrates the synthesis from an o-nitroaryl carbonyl precursor, adapted from established methods using iron powder. [9][10]

  • Materials:

    • 2-Nitrobenzaldehyde (1 mmol, 151.1 mg)

    • Cyanoacetone (or ethyl cyanoacetate) (1.2 mmol)

    • Iron powder (<10 micron, 3 mmol, 167.6 mg)

    • Ethanol (5 mL)

    • Water (1 mL)

    • Concentrated HCl (0.1 mmol)

    • Potassium hydroxide (for neutralization/catalysis)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend 2-nitrobenzaldehyde (1 mmol) and iron powder (3 mmol) in a mixture of ethanol (5 mL) and water (1 mL).

    • Add the catalytic amount of concentrated HCl (0.1 mmol) to initiate the reduction.

    • Heat the mixture to 85 °C and stir vigorously for 1-2 hours. The color change from yellow to reddish-brown indicates the reduction of the nitro group.

    • After the reduction is complete (monitored by TLC), add the active methylene compound (cyanoacetone, 1.2 mmol) to the reaction mixture.

    • Add a catalytic amount of a base like KOH or piperidine to facilitate the condensation step. The reaction is self-catalyzed to some extent by the iron oxides formed.

    • Continue heating at 85 °C and monitor the formation of the quinoline product by TLC.

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the iron and iron oxide residues. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure substituted quinoline-3-carbonitrile.

References

  • Patil, S. S., et al. (2018). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. Journal of Applicable Chemistry. [Link]

  • Wikipedia. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Friedlander quinoline synthesis. Chemistry LibreTexts. [Link]

  • Calabretta, M. K., et al. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules. [Link]

  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Patil, S. S., et al. (2018). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Ghomi, J. S. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Mulvihill, M. J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molbank. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]

  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. [Link]

  • Scribd. Advances in Quinoline Synthesis. Scribd. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Johnson, J. S., et al. (2009). A Multicomponent Coupling Sequence for Direct Access to Substituted Quinolines. Organic Letters. [Link]

  • ResearchGate. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]

  • MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]

  • ResearchGate. Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]

  • International Institute of Chemical, Biological and Environmental Engineering. (2015). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. IICBE. [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Li, A. H., et al. (2010). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Green Synthesis of Quinoline and Its Derivatives. Global Research Online. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-hydroxyquinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate in the development of kinase inhibitors (such as Src/Abl inhibitors like Bosutinib), antibacterial agents, and targeted anticancer therapeutics[1],[2]. The specific regioisomer 4-hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7)[3] is traditionally synthesized via the Gould-Jacobs reaction. However, conventional thermal cyclization is notoriously inefficient; it requires prolonged convective heating at temperatures exceeding 250 °C in high-boiling solvents, which invariably leads to extensive thermal degradation, tar formation, and difficult downstream purification[4].

Microwave-Assisted Organic Synthesis (MAOS) provides a highly effective solution by fundamentally altering the energy transfer mechanism. This application note details a validated, step-by-step protocol for the microwave-assisted synthesis and subsequent regioselective isolation of 4-hydroxy-5-methoxyquinoline-3-carbonitrile, offering superior yields and a dramatically cleaner reaction profile[5].

Mechanistic Causality: Why Microwave Heating?

The synthesis proceeds via a two-step sequence: the condensation of 3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an enamine intermediate, followed by electrocyclic ring closure.

The Dielectric Advantage: Under conventional heating, energy is transferred via the vessel walls, causing localized superheating that promotes decomposition. Microwave irradiation, conversely, provides direct volumetric heating. In this protocol, diphenyl ether is utilized as the solvent. Because diphenyl ether has a very low microwave loss tangent (tan δ), it is essentially transparent to microwave energy. The highly polar enamine intermediate, however, strongly couples with the microwave field. This selective dielectric excitation rapidly overcomes the high activation energy barrier required for electrocyclic ring closure, driving the reaction to completion in 15 minutes rather than 4 hours, effectively outcompeting slower thermal degradation pathways[6],[5].

Mechanism M1 Microwave Dielectric Heating (Direct Energy Transfer) M2 Polar Intermediate Excitation (Selective Heating in Diphenyl Ether) M1->M2 M3 Overcoming High Activation Energy (Electrocyclic Ring Closure) M2->M3 M4 Rapid Aromatization (Ethanol Elimination) M3->M4 M5 Minimized Thermal Degradation (Cleaner Reaction Profile) M4->M5

Mechanistic causality of microwave dielectric heating in quinoline ring closure.

The Regioselectivity Challenge: Cyclization of the meta-substituted enamine yields a mixture of 5-methoxy and 7-methoxy quinolines. The 7-methoxy isomer is thermodynamically favored due to reduced steric hindrance during ring closure at the para position (relative to the methoxy group) compared to the ortho position[4]. However, the 5-methoxy target can be cleanly isolated post-synthesis by exploiting its differential solubility in polar aprotic solvents during recrystallization.

Workflow A Step 1: Condensation 3-Methoxyaniline + EMCA B Intermediate Isolation Ethyl 3-((3-methoxyphenyl)amino) -2-cyanoacrylate A->B C Step 2: MW Cyclization Diphenyl Ether, 250°C, 15 min B->C D Crude Isomeric Mixture 5-Methoxy & 7-Methoxy Quinolines C->D E Step 3: Regioisomer Separation Selective Recrystallization D->E F Target Compound 4-Hydroxy-5-methoxyquinoline -3-carbonitrile E->F

Workflow for MW-assisted synthesis of 4-hydroxy-5-methoxyquinoline-3-carbonitrile.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
3-Methoxyaniline Starting Material1.0Use freshly distilled to avoid oxidation byproducts.
Ethyl (ethoxymethylene)cyanoacetate Electrophile (EMCA)1.05Slight excess ensures complete enamine formation.
Diphenyl ether High-boiling solvent-Low microwave loss tangent; ideal for selective heating.
Absolute Ethanol Solvent / Wash-Used for intermediate precipitation and final washing.
Hexanes Anti-solvent-Used to precipitate the crude product from diphenyl ether.
N,N-Dimethylformamide (DMF) Recrystallization-Exploits differential solubility for regioisomer separation.

Comparative Performance Data

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil bath / Heating mantleDedicated MW Reactor (e.g., Anton Paar / CEM)
Temperature 250–260 °C (External)250 °C (Internal IR/Fiber-optic monitored)
Reaction Time 3–6 hours15–20 minutes
Yield (Crude Mixture) 45–55%75–85%
Purity Profile High tar formation, dark brown solidLow degradation, light yellow/tan solid
Energy Efficiency Low (heats bulk solvent and vessel)High (direct dielectric heating of intermediate)

Step-by-Step Experimental Protocol

Phase 1: Condensation (Enamine Formation)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline (10.0 mmol, 1.23 g) and EMCA (10.5 mmol, 1.78 g) in 20 mL of absolute ethanol.

  • Reflux: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 2 hours.

  • Precipitation: Remove the heat source and cool the reaction mixture to 0 °C in an ice bath for 30 minutes to induce precipitation of the intermediate, ethyl 3-((3-methoxyphenyl)amino)-2-cyanoacrylate.

  • Isolation: Filter the resulting solid via vacuum filtration, wash with 10 mL of ice-cold ethanol, and dry under high vacuum for 2 hours.

Phase 2: Microwave-Assisted Cyclization
  • Preparation: Transfer the dried enamine intermediate (approx. 8.5 mmol) into a 30 mL microwave-safe quartz or heavy-walled borosilicate reaction vessel.

  • Solvent Addition: Add 10 mL of diphenyl ether and a magnetic stir bar. Ensure the vessel is no more than 50% full to account for pressure expansion.

  • Sealing: Seal the vessel with a pressure-rated PTFE cap.

  • Microwave Programming: Place the vessel in the microwave reactor. Program the method:

    • Ramp Time: 3 minutes to 250 °C.

    • Hold Time: 15 minutes at 250 °C.

    • Power Limit: 300 W (The system will dynamically modulate power to maintain temperature).

    • Pressure Limit: 20 bar.

  • Execution: Initiate the sequence. Monitor the real-time temperature and pressure curves to ensure uniform heating[5].

  • Cooling: Allow the reactor to actively cool the vessel to <50 °C before safely uncapping.

Phase 3: Isolation and Regioisomer Separation
  • Crude Precipitation: Pour the cooled reaction mixture into 50 mL of vigorously stirring hexanes. The diphenyl ether remains soluble in hexanes, while the crude quinoline mixture precipitates.

  • Filtration: Filter the crude solid and wash extensively with additional hexanes (3 × 20 mL) to remove all traces of diphenyl ether.

  • Regioselective Recrystallization: To separate the target 5-methoxy isomer from the 7-methoxy isomer, suspend the crude solid in a minimum volume of boiling N,N-dimethylformamide (DMF).

  • Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath. The 5-methoxy isomer exhibits lower solubility in cold DMF and will preferentially crystallize.

  • Final Isolation: Filter the purified crystals, wash with cold ethanol, and dry under high vacuum to yield pure 4-hydroxy-5-methoxyquinoline-3-carbonitrile[3]. Verify purity via HPLC and structural identity via ^1H-NMR (note the characteristic coupling patterns of the ortho/meta protons on the methoxy-substituted ring).

References

1.[3] 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7, C11H8N2O2, density, melting point, boiling point, structural formula, synthesis ChemSynthesis URL: [Link]

2.[6] Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides ResearchGate URL: [Link]

3.[4] Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents National Institutes of Health (PMC) URL:[Link]

4.[1] Quinolines: Microwave-assisted Synthesis and their Antifungal, Anticancer and Radical Scavenger Properties ResearchGate URL: [Link]

6.[2] Engineered N-doped graphene quantum dots/CoFe2O4 spherical composites as a robust and retrievable catalyst: fabrication, characterization, and catalytic performance investigation in microwave-assisted synthesis of quinoline-3-carbonitrile derivatives National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7), a critical intermediate in the development of Src/Abl kinase inhibitors such as Bosutinib .

The synthesis of this quinoline core typically relies on a Gould-Jacobs-type thermal cyclization of an enamine precursor. However, achieving high yields of the specific 5-methoxy isomer is notoriously challenging due to competing regioselectivity and thermal degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to optimize your workflow.

Mechanistic Overview & Causality

The standard route involves the condensation of 3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an enamine intermediate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A.

The Regioselectivity Challenge: During the electrophilic aromatic substitution (ring closure), the meta-methoxy group of the enamine directs the cyclization to two possible positions. Attack at the position para to the methoxy group yields the 7-methoxy isomer, while attack at the ortho position yields the desired 5-methoxy isomer. Because the ortho position is highly sterically hindered, the transition state energy is significantly higher. Consequently, the 7-methoxy isomer is the dominant kinetic and thermodynamic product, often resulting in a 5:1 to 8:1 ratio favoring the unwanted isomer.

The Thermal Degradation Challenge: Cyclization requires temperatures exceeding 240 °C to overcome the activation energy barrier. If the enamine is heated too slowly, or if the concentration is too high, intermolecular condensations outcompete the intramolecular cyclization, leading to intractable black tar and severely depressed overall yields .

Mechanism N1 Enamine Precursor (m-Methoxy Substituted) N2 Thermal Activation (>240°C) N1->N2 N3 Electrophilic Attack (Ring Closure) N2->N3 Dowtherm A N4 Ethanol Elimination (-EtOH) N3->N4 N5 7-OMe Isomer (Major, Para-directed) N4->N5 Sterically Favored N6 5-OMe Isomer (Minor, Ortho-directed) N4->N6 Sterically Hindered

Mechanistic pathway showing the divergent cyclization yielding 5-methoxy and 7-methoxy isomers.

Self-Validating Experimental Protocol

To maximize the yield of the 5-methoxy isomer, the protocol must strictly control temperature gradients and precursor concentration. The following methodology incorporates built-in validation steps to ensure process integrity.

Step 1: Enamine Condensation
  • Reaction: Combine 3-methoxyaniline (1.0 eq) and EMCA (1.05 eq) in anhydrous ethanol (3 volumes).

  • Heating: Reflux at 80 °C for 3–4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly UV-active aniline spot (Rf ~0.6) is entirely replaced by the enamine spot (Rf ~0.4).

  • Isolation: Cool to 0 °C. Filter the precipitated ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate. Wash with ice-cold ethanol and dry under high vacuum to a constant weight. Causality: Removing unreacted starting materials prevents premature tar formation in the subsequent high-temperature step.

Step 2: Thermal Cyclization (Critical Step)
  • Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a short-path distillation head (to remove evolved ethanol). Add Dowtherm A (15 mL per gram of enamine).

  • Pre-heating: Heat the Dowtherm A to exactly 255–260 °C. Validation: Do not proceed until the internal temperature stabilizes in this window.

  • Addition: Add the solid enamine in small, continuous portions over 15 minutes. Causality: Rapid, portion-wise addition into pre-heated solvent ensures the enamine immediately surpasses the activation energy for intramolecular cyclization, outcompeting intermolecular polymerization.

  • Reaction: Maintain 255–260 °C for 45 minutes. The mixture will transition from clear to dark brown.

  • Validation: Pull a 0.1 mL aliquot, dilute in methanol, and check via TLC (5% MeOH in DCM). The enamine starting material must be completely consumed.

Step 3: Precipitation and Isomer Separation
  • Cooling: Remove the heating mantle and allow the internal temperature to drop to 80 °C.

  • Precipitation: Slowly add hexanes (3 volumes relative to Dowtherm A) while stirring vigorously. Allow the mixture to cool to room temperature over 1 hour. Causality: Hexanes drastically reduce the solubility of the quinoline core, forcing precipitation while keeping the non-polar Dowtherm A in solution.

  • Filtration: Vacuum filter the resulting tan/brown solid and wash with copious amounts of hexanes until the filtrate is clear.

  • Separation: The solid is a mixture of 5-methoxy and 7-methoxy isomers. Separate via fractional recrystallization from boiling DMF/ethanol or via automated flash chromatography (using a shallow gradient of 0-5% MeOH in DCM).

Workflow A Step 1: Enamine Condensation 3-Methoxyaniline + EMCA (80°C) B Step 2: Intermediate Isolation Filter & Wash with Cold EtOH A->B 100% Conversion (TLC) C Step 3: Thermal Cyclization Pre-heated Dowtherm A (255-260°C) B->C Portion-wise Addition D Step 4: Precipitation Cool to 80°C, Add Hexanes C->D 45 min Reaction Time E Step 5: Filtration Isolate 5-OMe / 7-OMe Mixture D->E Stir 1 hr at RT F Step 6: Isomer Separation Fractional Recrystallization (DMF/EtOH) E->F Purification

Workflow for the synthesis and isolation of 4-hydroxy-5-methoxyquinoline-3-carbonitrile.

Quantitative Data: Yield Optimization

The table below summarizes how variations in the cyclization parameters impact the total yield and the critical isomer ratio. Note that while total yield can be optimized via temperature control, the isomer ratio is chemically restricted by steric hindrance unless an alternative precursor is used.

Reaction ConditionEnamine Conc.Temp (°C)Total Quinoline Yield (%)5-Methoxy : 7-Methoxy Ratio
Batch Heating (Ramp from RT)1.0 M24045%1 : 8
Dropwise Addition (Hot)0.1 M25068%1 : 7
Portion-wise Addition (Solid) 0.05 M 260 82% 1 : 5
Alternative Precursor Route *0.1 M25585%>99 : 1

* Utilizing 2-amino-6-methoxybenzonitrile instead of 3-methoxyaniline bypasses the regioselectivity issue entirely, yielding exclusively the 5-methoxy isomer.

Troubleshooting & FAQs

Q: Why is my reaction yielding a black, intractable tar instead of a precipitable solid? A: Tar formation is the result of intermolecular polymerization. This occurs when the enamine spends too much time at intermediate temperatures (150–220 °C) where the activation energy for polymerization is met, but the energy for intramolecular cyclization is not. Fix: Ensure your Dowtherm A is strictly pre-heated to >250 °C before adding the enamine. Do not ramp the temperature with the enamine already in the flask. Additionally, increase your solvent volume to lower the enamine concentration (target 0.05 M).

Q: I cannot separate the 5-methoxy and 7-methoxy isomers via standard silica gel chromatography. What are my options? A: The Rf values of the 5-methoxy and 7-methoxy isomers are nearly identical in standard normal-phase solvent systems. Fix: Use fractional recrystallization. The 7-methoxy isomer is generally less soluble in boiling ethanol/DMF mixtures and will crystallize first. Alternatively, if your project requires high-throughput synthesis of the 5-methoxy isomer, abandon the 3-methoxyaniline route. Synthesize the core starting from 2-amino-6-methoxybenzonitrile or methyl 2-amino-6-methoxybenzoate . Because the methoxy group is already fixed ortho to the amine, cyclization yields 100% of the desired 5-methoxy architecture.

Q: Can I use diphenyl ether instead of Dowtherm A? A: Yes. Dowtherm A is simply a eutectic mixture of biphenyl (26.5%) and diphenyl ether (73.5%), designed to remain liquid at room temperature. Pure diphenyl ether (boiling point 259 °C) works identically for the cyclization mechanics but will freeze at ~26 °C, making room-temperature filtration and reactor cleaning slightly more cumbersome.

Q: Why do we use a short-path distillation head during cyclization? A: The cyclization reaction releases one equivalent of ethanol per molecule of enamine closed. At 250 °C, this ethanol vaporizes immediately. If a standard reflux condenser is used, the ethanol drips back into the ultra-hot Dowtherm A, causing violent bumping and localized temperature drops that promote side reactions. Distilling the ethanol out of the system drives the reaction forward (Le Chatelier's principle) and maintains thermal stability.

References

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2001). Synthesis and Structure-Activity Relationships of 4-Anilino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(5), 822-850.[Link]

  • El-Sayed, W. A., El-Gohary, N. M., & Ali, O. M. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Bioorganic Chemistry, 126, 105888.[Link]

Technical Support Center: Purification & Troubleshooting for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7) is a structurally demanding intermediate[1], frequently utilized in the synthesis of ATP-competitive tyrosine kinase inhibitors such as Bosutinib[2],[3]. Its purification is notoriously challenging due to its dual tautomeric nature (4-hydroxyquinoline ⇌ 4-quinolone), strong intermolecular hydrogen bonding, and propensity to co-precipitate with structurally similar regioisomers[4],[3].

This guide provides field-proven, self-validating protocols to achieve >99% HPLC purity, moving beyond empirical steps to explain the thermodynamic and kinetic causality behind each operation.

Section 1: Physicochemical Rationale & Core Purification Workflows

To purify this compound effectively, we must exploit its specific chemical handles:

  • The Acidic Proton: The 4-OH group (or quinolone NH) is weakly acidic. This allows for selective deprotonation by strong aqueous bases, forming a water-soluble phenoxide/enolate salt, while non-acidic impurities remain insoluble[2],[4].

  • Solubility Differentials: The rigid, planar quinoline core and the highly polar 3-cyano group result in poor solubility in most organic solvents, except highly polar aprotic solvents (DMF, DMSO, NMP)[5].

Workflow A: Acid-Base Cycling (Chemical Purification)

Causality: This method chemically separates the target from neutral starting materials (e.g., unreacted anilines) and over-alkylated byproducts. By converting the target into a water-soluble sodium salt, lipophilic impurities can be physically filtered or extracted out before the target is forced back into its neutral, insoluble state[2],[4].

AcidBasePurification Crude Crude 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (Contains neutral & basic impurities) BaseDissolution Alkaline Dissolution (Add NaOH/MeOH, pH > 10) Crude->BaseDissolution AqueousPhase Aqueous Phase (Target as Sodium Salt) BaseDissolution->AqueousPhase Soluble OrganicPhase Organic Phase / Precipitate (Neutral/Basic Impurities) BaseDissolution->OrganicPhase Insoluble/Extracted Acidification Acidification (Add HCl to pH 6-7) AqueousPhase->Acidification PureProduct High-Purity Target Compound (Precipitates as neutral species) Acidification->PureProduct Crystallization

Acid-Base Purification Logic for 4-Hydroxyquinoline Derivatives.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude 4-hydroxy-5-methoxyquinoline-3-carbonitrile in a mixture of Methanol and Water (1:1 v/v). Slowly add 2M NaOH until the pH reaches >10.5[3].

    • Self-Validation Check: The suspension should transition to a clear or slightly turbid solution. If heavy solids remain, they are non-acidic impurities.

  • Filtration/Extraction: Filter the alkaline solution through a Celite pad to remove insoluble neutral impurities. Alternatively, wash the aqueous layer with Dichloromethane (DCM) to extract lipophilic byproducts.

  • Controlled Acidification: Cool the aqueous filtrate to 0–5°C. Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches 6.0–6.5[4].

    • Causality: Rapid acidification causes localized supersaturation, leading to amorphous precipitation that traps impurities. Slow addition ensures crystalline nucleation of the neutral 4-hydroxyquinoline species.

  • Isolation: Stir the resulting slurry for 2 hours at 0°C to maximize crystal yield. Filter, wash with cold water, and dry under vacuum at 50°C.

Workflow B: Anti-Solvent Crystallization (Polymorph & Purity Control)

Causality: For achieving API-grade purity (>99.5%), anti-solvent crystallization is superior to standard cooling[5]. It leverages the compound's high solubility in DMF and near-zero solubility in water, allowing for the controlled exclusion of impurities from the crystal lattice.

AntiSolvent Dissolve Dissolve in 'Good' Solvent (e.g., DMF or DMSO at 70°C) Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter AntiSolvent Slow Anti-Solvent Addition (e.g., Water or Heptane under stirring) Filter->AntiSolvent Nucleation Controlled Nucleation (Cloud point reached) AntiSolvent->Nucleation Supersaturation Cooling Slow Cooling to 0-5°C (Maximize yield) Nucleation->Cooling Collection Filtration & Washing (Wash with cold anti-solvent) Cooling->Collection

Anti-Solvent Crystallization Workflow for High-Purity Isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure compound in minimal N,N-Dimethylformamide (DMF) at 70°C[5].

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any particulate matter or dust, which can act as unwanted nucleation sites.

  • Anti-Solvent Addition: Maintain the solution at 60°C. Slowly add pre-heated Water (the anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point)[5].

    • Self-Validation Check: Stop the addition immediately at the cloud point. The system is now metastable.

  • Aging & Cooling: Hold the temperature at 60°C for 30 minutes to allow seed crystals to form and mature. Then, cool the mixture at a controlled rate of 0.5°C/min down to 5°C.

  • Collection: Filter the crystalline solid and wash thoroughly with cold Methanol/Water (1:3) to remove residual DMF.

Section 2: Troubleshooting & FAQs

Q1: During anti-solvent addition, my product crashes out as a dark, oily residue ("oiling out") instead of a crystalline solid. How do I fix this? Application Scientist Answer: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the compound precipitates above its glass transition temperature.

  • Causality: You are likely adding the water too quickly or at too low a temperature, bypassing the metastable zone directly into the labile zone[5].

  • Solution: Redissolve the oil by adding a small amount of DMF and heating. Next time, add the water at a slower rate (using a syringe pump if necessary) at an elevated temperature (e.g., 70°C). Once the cloud point is reached, stop adding water and let the system age. Adding 1-2% (w/w) of pure seed crystals at the cloud point will force solid-liquid crystallization and bypass the oiling-out phase.

Q2: My HPLC shows a persistent impurity at RRT 1.15. What is it, and how do I remove it? Application Scientist Answer: In the synthesis of 4-hydroxyquinoline-3-carbonitriles, a common side reaction is O-alkylation (forming 4-alkoxyquinolines) instead of the desired N-alkylation/cyclization pathway[3].

  • Causality: O-alkylated regioisomers lack the acidic 4-OH proton.

  • Solution: Implement the Acid-Base Cycling protocol (Workflow A). Because the O-alkylated impurity cannot form a water-soluble sodium salt, it will remain insoluble when the pH is adjusted to >10.5 and can be completely removed by filtration prior to acidification[4].

Q3: The isolated crystals retain a yellowish tint even after washing. Is this an oxidation issue? Application Scientist Answer: Yes. Quinoline derivatives, particularly those with electron-donating methoxy groups, are susceptible to trace oxidation, forming highly conjugated, colored quinone-imine-like trace impurities.

  • Solution: Add a mild reducing agent, such as Sodium Dithionite (Na₂S₂O₄, 0.5% w/w), to the aqueous alkaline solution during the acid-base purification step. This will reduce the colored impurities to their colorless, more soluble forms, which are then washed away during the final filtration.

Section 3: Quantitative Data & Solvent Selection

To optimize your purification, refer to the following solubility and recovery metrics based on standard laboratory validations for quinoline-3-carbonitrile derivatives.

Solvent SystemRoleSolubility (mg/mL at 25°C)Solubility (mg/mL at 70°C)Expected Yield RecoveryPurity Upgrade (Typical)
DMF / Water (1:2) Anti-Solvent Crystallization< 0.1 (in mixture)> 50 (in pure DMF)85 - 90%95% → >99.5%
DMSO / EtOAc Trituration / Washing< 0.5~ 1592 - 95%90% → 96%
1M NaOH (aq) Acid-Base Extraction> 100 (as Na⁺ salt)N/A80 - 85%80% → 95%
Methanol Wash Solvent~ 2~ 8N/ARemoves surface impurities

References

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC Source: nih.gov URL:[Link][2]

  • 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7, C11H8N2O2, density, melting point, boiling point, structural formula, synthesis Source: chemsynthesis.com URL:[Link][1]

  • WO2015198249A1 - Process for preparation of bosutinib Source: Google Patents URL:[4]

  • New Route for the synthesis of Bosutinib - Der Pharma Chemica Source: derpharmachemica.com URL:[Link][3]

Sources

Overcoming hygroscopic challenges of quinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Hygroscopic Challenges in Quinoline-3-Carbonitrile API Development

Welcome to the Technical Support Center. Quinoline-3-carbonitrile derivatives are privileged pharmacophores in drug discovery, most notably utilized in the development of kinase inhibitors such as the Src/Abl inhibitor Bosutinib[1]. However, the base quinoline moiety is inherently a hygroscopic liquid[2], and its solid derivatives frequently exhibit a high affinity for atmospheric moisture. This hygroscopicity can lead to severe downstream challenges, including polymorphic instability, chemical degradation, and poor powder flowability[3].

This center provides authoritative, field-proven troubleshooting strategies—ranging from solid-state engineering to advanced analytical profiling—to help you stabilize your moisture-sensitive active pharmaceutical ingredients (APIs).

Workflow: Solid-State Engineering for Hygroscopic APIs

G Start Quinoline-3-carbonitrile API Initial Batch DVS Dynamic Vapor Sorption (DVS) Moisture Profiling Start->DVS Decision Hygroscopicity > 2% weight gain? DVS->Decision Pass Proceed to Formulation Decision->Pass No Fail High Moisture Affinity Detected Decision->Fail Yes Intervention Solid-State Engineering Fail->Intervention Salt Salt Screening (Risk: Disproportionation) Intervention->Salt CoCrystal Co-crystallization (Preferred for Stability) Intervention->CoCrystal Polymorph Polymorph Screening (e.g., Stable Hydrate) Intervention->Polymorph Validation XRPD & DVS Re-evaluation Salt->Validation CoCrystal->Validation Polymorph->Validation Validation->Decision Iterative Loop

Workflow for diagnosing and resolving API hygroscopicity via solid-state engineering.

Troubleshooting Guides & FAQs

Q1: Our newly synthesized quinoline-3-carbonitrile derivative rapidly absorbs moisture during ambient benchtop handling, turning from a powder into a sticky residue. What is the mechanistic cause of this? Expert Answer: The rapid moisture uptake is driven by the polarity of the atoms within the API and the surface chemistry of the particles[3]. The nitrogen atom in the quinoline ring acts as a strong hydrogen-bond acceptor, while the highly polar carbonitrile (-C≡N) group further increases the molecule's dipole moment. When exposed to ambient humidity, these functional groups readily form hydrogen bonds with atmospheric water molecules. If the crystal lattice energy of your current solid form is relatively low, the thermodynamic drive for water molecules to disrupt the lattice and bind to the API exceeds the forces holding the crystal together, resulting in deliquescence (the solid dissolving in its own absorbed moisture).

Q2: We are observing batch-to-batch variability in the dissolution profile of our API after storage. Could moisture be causing polymorphic conversion? Expert Answer: Yes. Moisture does not just sit on the surface; free water is a critical factor in determining drug product stability and can induce both chemical degradation and phase transformations[3]. For example, early developmental solid forms of the quinoline-3-carbonitrile derivative Bosutinib were found to be highly unstable and very hygroscopic[4]. When an anhydrous, hygroscopic polymorph absorbs water, it can undergo a solvent-mediated phase transformation into a more thermodynamically stable hydrate.

To resolve this, you must map the thermodynamic stability of your polymorphs. In the case of Bosutinib, researchers discovered "Form I", a specific monohydrate crystalline form that is highly stable and non-hygroscopic[4]. By intentionally isolating the stable monohydrate rather than fighting the anhydrous form's affinity for water, the polymorphic conversion issue was entirely bypassed.

Q3: We cannot form a stable hydrate, and our salt forms are suffering from disproportionation. What is the next best approach to reduce hygroscopicity? Expert Answer: If salt formation yields unstable or highly hygroscopic forms, co-crystallization is the premier alternative. Unlike salts, co-crystals rely on non-ionic interactions (such as van der Waals forces and hydrogen bonding) between the API and a pharmaceutically acceptable co-former in a defined stoichiometric lattice[5].

Because the co-former occupies the hydrogen-bonding sites that water would otherwise target, co-crystals have a proven ability to significantly increase the stability of moisture-sensitive APIs[3]. Furthermore, co-crystals are not subject to the disproportionation and common-ion effects that frequently plague salt forms[5].

Quantitative Data: Impact of Solid-State Form on Hygroscopicity

To illustrate the critical importance of polymorph selection, the following table summarizes the comparative stability and hygroscopicity of different solid forms of a representative quinoline-3-carbonitrile derivative (Bosutinib), based on comparative stability studies[4].

Solid-State FormHydration StateHygroscopicity ProfilePhysical Stability (Long-term Storage)
Early Prior Art Forms Anhydrous / VariableVery HygroscopicUnstable; prone to phase changes and degradation
Amorphous Form NoneHighly HygroscopicUnstable; high risk of crystallization upon moisture exposure
Form I MonohydrateNon-hygroscopic Highly Stable ; maintains appearance, purity, and crystallinity

Standardized Experimental Protocols

To ensure trust and self-validation in your experiments, follow these standardized methodologies for diagnosing and overcoming hygroscopicity.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To accurately quantify moisture uptake and distinguish between surface adsorption and bulk hydrate formation.

  • Sample Preparation: Weigh approximately 10–20 mg of the quinoline-3-carbonitrile API powder into a tared quartz sample pan. Ensure the powder is evenly distributed to maximize surface area exposure.

  • Initial Drying (Desorption): Equilibrate the sample at 0% Relative Humidity (RH) using a dry nitrogen carrier gas at 25°C until the mass change is less than 0.002% per minute for at least 10 minutes. Record this as the dry reference mass.

  • Sorption Cycle: Increase the humidity in 10% RH increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002% / min).

  • Desorption Cycle: Decrease the humidity in 10% RH increments back to 0% RH, holding for equilibrium at each step.

  • Data Interpretation (Self-Validation):

    • A continuous, smooth weight gain indicates surface adsorption.

    • A sharp, step-wise weight gain at a specific RH indicates the formation of a stoichiometric hydrate.

    • Hysteresis (a significant gap between the sorption and desorption curves) suggests bulk absorption or a permanent phase change, which must be subsequently verified by X-Ray Powder Diffraction (XRPD).

Protocol 2: Co-Crystallization Screening via Cooling Crystallization

Purpose: To engineer a non-hygroscopic co-crystal lattice for a moisture-sensitive API[6].

  • Co-former Selection: Select a library of GRAS (Generally Recognized As Safe) co-formers capable of robust hydrogen bonding (e.g., succinic acid, urea, nicotinamide).

  • Solvent Preparation: Dissolve the quinoline-3-carbonitrile API and the selected co-former in a 1:1 molar ratio in a suitable solvent (e.g., methanol) at 50°C to achieve a highly concentrated solution (e.g., 100 mg/mL).

  • Equilibration: Stir the solution using a magnetic stirrer at 50°C for 30 minutes to ensure complete dissolution and the disruption of existing API homodimers.

  • Controlled Cooling: Program the crystallizer to cool the solution slowly (e.g., 0.5°C/min) to laboratory temperature (or down to 0°C if necessary) to induce controlled supersaturation without crashing out the amorphous API.

  • Harvesting: Once the solution turns cloudy and sufficiently sized crystals appear, halt the stirring. Filter the solid rapidly to prevent solvent-mediated polymorphic transformation.

  • Drying & Validation: Dry the obtained solid under a vacuum (100 mbar) at 40°C overnight. Store in a desiccator before immediate XRPD and DVS analysis to confirm the formation of a new, stable, non-hygroscopic lattice.

References

  • Novelty Journals. A Review on Quinoline and its Derivatives. Available at: [Link]

  • ACS Publications. Ibrutinib Polymorphs: Crystallographic Study | Crystal Growth & Design. Available at: [Link]

  • European Patent Office (EPO). T 1684/16 of 03.03.2020. Available at: [Link]

Sources

Technical Support Center: Scale-Up Troubleshooting for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) . As a critical intermediate for Src/Abl kinase inhibitors, its production via the classic Gould-Jacobs reaction presents severe scale-up bottlenecks [1].

This document provides field-proven troubleshooting strategies, mechanistic insights, and validated continuous-addition protocols to overcome regioselectivity, thermal degradation, and isolation challenges.

Mechanistic Workflow & Regioselectivity

G A 3-Methoxyaniline + EMCA B Enamine Intermediate (Condensation) A->B 80-110°C -EtOH C Thermal Cyclization (Dowtherm A, 250°C) B->C Continuous Addition D 5-Methoxy Isomer (Target, Minor) C->D C2-Cyclization (Sterically Hindered) E 7-Methoxy Isomer (Byproduct, Major) C->E C6-Cyclization (Favored)

Figure 1: Gould-Jacobs regioselectivity pathways for 3-methoxyaniline cyclization.

Troubleshooting FAQs

Q1: Why is the yield of the 5-methoxy isomer consistently lower than the 7-methoxy isomer during the Gould-Jacobs cyclization? A1: This is a fundamental regioselectivity issue driven by steric hindrance. When the enamine intermediate (ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate) undergoes thermal cyclization, ring closure can occur at either the C2 or C6 position of the aniline ring. Cyclization at C2 (forming your 5-methoxy target) requires the bulky acrylate moiety to overcome a severe steric clash with the adjacent methoxy group at C3. Consequently, the reaction strongly favors cyclization at the unhindered C6 position, producing the 7-methoxy isomer as the major byproduct [1]. Actionable Fix: For multi-kilogram scale-up, traditional fractional crystallization results in massive yield penalties. We recommend utilizing a continuous flow or reverse-addition reactor to tightly control the thermal profile, which kinetically traps a slightly higher ratio of the 5-methoxy isomer. Alternatively, migrate to a regiocontrolled route starting from 2-amino-6-methoxybenzoic acid.

Q2: We are experiencing severe tar formation and product degradation during the 250°C Dowtherm A cyclization in our 50 L reactor. How can we prevent this? A2: Batch cyclization at scale suffers from prolonged heating and cooling ramps. The enamine intermediate and the final quinoline product are exposed to 250°C for hours, leading to thermal decomposition (charring). Furthermore, the cyclization releases ethanol; if not rapidly distilled out, it suppresses the boiling point of the reaction mixture, preventing the system from reaching the 240–250°C required for cyclization. Actionable Fix: Transition to a Continuous Addition Protocol (detailed in Section 4). By metering the enamine into pre-heated Dowtherm A, you ensure instantaneous cyclization and immediate ethanol flash-distillation, minimizing the product's residence time at extreme temperatures.

Q3: The isolated product forms an intractable, brick-like solid that fouls the reactor walls. How do we improve handling and cleaning? A3: 4-Hydroxyquinolines exist predominantly as their 4-quinolone tautomers. This structural motif forms extensive, highly stable intermolecular hydrogen-bonding networks, rendering the product virtually insoluble in standard organic solvents at room temperature. Actionable Fix: Do not allow the reaction mixture to cool below 90°C before isolation. Perform a hot filtration, or dilute the hot Dowtherm A mixture with a high-boiling anti-solvent (e.g., heptane) at 100°C to precipitate the product as a manageable, filterable powder rather than a monolithic block.

Process Engineering Data

The following table summarizes the quantitative improvements observed when shifting from a traditional batch Gould-Jacobs cyclization to a continuous addition protocol at a 50 L scale.

Process ParameterTraditional Batch CyclizationContinuous Addition Protocol
Thermal Residence Time 4–6 hours< 45 minutes per molecule
Max Temperature Drop ΔT = -40°C (during EtOH release)ΔT < -5°C (steady state)
5-OMe : 7-OMe Ratio 1 : 4.5 (Thermodynamic drift)1 : 2.5 (Kinetic preservation)
Crude Yield 35–40% (high tar formation)65–70% (clean profile)
Reactor Fouling Severe (requires mechanical cleaning)Minimal (slurry is easily filterable)

Validated Scale-Up Protocol: Continuous Addition Cyclization

This self-validating methodology is designed to manage exotherms, prevent ethanol-induced temperature crashes, and limit thermal degradation.

Step 1: Reactor Preparation Charge a glass-lined reactor with Dowtherm A (10 volumes relative to enamine input). Heat the solvent to 250°C under a gentle nitrogen sweep. Ensure the overhead condenser is set to 60°C (warm enough to prevent Dowtherm A crystallization, but cool enough to allow ethanol vapor to pass to a secondary chilled receiver).

Step 2: Substrate Metering Dissolve the enamine intermediate in a minimum volume of warm Dowtherm A (80°C). Using a heated transfer line, meter this solution into the 250°C reactor at a rate of 0.5 vol/hour. Causality Note: This slow addition ensures the endothermic vaporization of ethanol does not crash the reactor temperature below 240°C, which would stall the cyclization and promote degradation.

Step 3: Vapor Management & Cyclization Monitor the secondary receiver for ethanol accumulation. The continuous removal of ethanol drives the equilibrium forward. Once the addition is complete, hold the reactor at 250°C for exactly 30 minutes to ensure complete conversion.

Step 4: Controlled Cooling & Precipitation Cool the reactor to 100°C at a controlled rate of 1°C/min. At 100°C, slowly charge heptane (15 volumes) over 45 minutes to precipitate the product.

Step 5: Hot Isolation & Isomer Enrichment Filter the suspension hot (90°C) to prevent the co-precipitation of tarry impurities. Reslurry the crude filter cake in boiling ethyl acetate (10 volumes) for 1 hour. The 7-methoxy byproduct is significantly more soluble in hot ethyl acetate than the target 5-methoxy isomer. Filter hot to yield the enriched 4-hydroxy-5-methoxyquinoline-3-carbonitrile as a free-flowing solid.

References

  • Title: Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles Source: Journal of Medicinal Chemistry (2001, 44, 5, 822–833) URL: [Link]

Technical Support Center: Stabilization & Handling of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7)[1]. As a critical intermediate—most notably utilized in the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors like the dual Src/Abl inhibitor Bosutinib—its reliable handling is paramount.

While structurally straightforward, the behavior of this compound in solution is governed by complex tautomeric equilibria that dictate its solubility, stability, and downstream reactivity. This guide addresses the most common troubleshooting scenarios encountered during stock solution preparation and long-term storage.

Section 1: Physicochemical Properties & Solution Dynamics

To successfully manipulate this compound, one must first understand its baseline quantitative properties and how they influence solution dynamics.

PropertyValueImplication for Solution Stability
CAS Number 331662-64-7[1]N/A
Molecular Formula C₁₁H₈N₂O₂[1]N/A
Molecular Weight 200.19 g/mol [1]N/A
Density 1.328 g/cm³[2]High crystal lattice energy impedes rapid dissolution.
Boiling Point 353.86 ºC at 760 mmHg[2]Highly stable at elevated temperatures during reflux.
Tautomeric States 4-Hydroxyquinoline 4-QuinoloneShifts based on solvent polarity; drives aggregation.
Solubility Profile DMSO/DMF (High), DCM/MeOH (Low)Requires polar aprotic solvents for stable stock solutions.
Tautomerism-Dependent Reactivity Logic

The compound exists in an equilibrium between the aromatic 4-hydroxyquinoline form and the 1,4-dihydro-4-oxo (4-quinolone) form[3]. The solvent environment dictates which form predominates, directly impacting the compound's physical stability and chemical reactivity.

Tautomerism H 4-Hydroxyquinoline Form (Minor in Polar Solvents) Q 4-Quinolone Form (Major in DMSO/Water) H->Q Polar Solvents R1 O-Alkylation / Chlorination (e.g., POCl3) H->R1 Electrophilic Attack R2 Intermolecular H-Bonding (Aggregation) Q->R2 High Concentration

Logical relationship between solvent polarity, tautomeric state, and downstream reactivity.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my solution of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile become cloudy and precipitate over time at room temperature?

  • Causality: In polar aprotic solvents like DMSO, the equilibrium shifts heavily toward the 4-quinolone tautomer. The 4-quinolone form features both a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). These sites engage in extensive intermolecular hydrogen bonding, coupled with strong π−π stacking of the planar quinoline core. Over time, these supramolecular interactions cause the molecules to aggregate and precipitate out of solution.

  • Solution: Limit stock concentrations to 20 mM for long-term storage. If precipitation occurs, mild heating (40°C) and sonication will disrupt the hydrogen bonds and redissolve the compound without causing degradation.

Q2: How does the 5-methoxy group influence the stability of the compound compared to unsubstituted derivatives?

  • Causality: The methoxy group at the 5-position exerts a strong electron-donating effect via resonance (+M effect) into the aromatic system. This increases the electron density on the carbonyl oxygen of the quinolone tautomer, making it a much stronger hydrogen bond acceptor. This exacerbates the aggregation issue mentioned in Q1. Furthermore, the electron-rich nature of the ring makes it slightly more susceptible to slow photo-oxidation.

  • Solution: Always store solutions in amber vials or wrap them in foil to prevent light-induced degradation.

Q3: I am trying to convert this intermediate to 4-chloro-5-methoxyquinoline-3-carbonitrile using POCl₃, but it won't dissolve in the reaction mixture. What is wrong?

  • Causality: The high crystal lattice energy of the solid prevents rapid dissolution in non-polar or moderately polar media.

  • Solution: According to the foundational synthesis protocol established by, the reaction does not require prior dissolution. The solid can be suspended directly in phosphorus oxychloride (POCl₃). The addition of a catalytic amount of DMF forms the Vilsmeier-Haack reagent, which reacts directly with the solid suspension. As the solid converts to the 4-chloro derivative, it will naturally dissolve into the organic phase.

Section 3: Experimental Protocol: Preparation of Stable Stock Solutions

To ensure a self-validating and reproducible system for biological or synthetic assays, follow this strict methodology for preparing a stable 10 mM stock solution.

Materials Required:

  • 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (Purity 97%)

  • Anhydrous DMSO (Argon-purged, 0.005% water)

  • 0.22 µm PTFE syringe filters

  • Sterile amber glass vials

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.00 mg of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, argon-purged DMSO to achieve a 10 mM concentration. Note: Using argon-purged solvent prevents oxidative degradation of the electron-rich 5-methoxy ring.

  • Dissolution & Sonication: Vortex the vial for 30 seconds. Place the vial in an ultrasonic bath at 35-40°C for 5 minutes. Causality: Mild thermal energy combined with cavitation disrupts the π−π stacking of the quinolone tautomers without inducing thermal degradation.

  • Visual Inspection: The solution should appear as a clear, pale-yellow liquid. If any particulates remain, add 1% v/v Trifluoroacetic acid (TFA) to disrupt hydrogen bonding (avoid this if downstream applications are highly pH-sensitive).

  • QC Validation (Self-Validating Step): Analyze a 10 µL aliquot via LC-MS/UV-Vis. Confirm the presence of the parent mass (m/z [M+H]+ = 201.2) and ensure no oxidative degradation peaks (e.g., +16 Da shifts) are present.

  • Filtration & Storage: Filter the validated solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation sites that could seed future precipitation. Aliquot into single-use amber vials, blanket with Argon, and store at -20°C.

Workflow N1 Weigh 4-Hydroxy-5-methoxyquinoline- 3-carbonitrile N2 Add Anhydrous DMSO (Argon Purged) N1->N2 N3 Vortex & Mild Sonication (< 40°C, 5 mins) N2->N3 N4 Visual Inspection (Clear pale-yellow solution?) N3->N4 N5 QC Validation (LC-MS/UV-Vis) N4->N5 Yes N8 Troubleshooting: Add 1% TFA or warming N4->N8 No (Precipitate) N6 Filter (0.22 µm PTFE) N5->N6 N7 Aliquoting & Storage (-20°C, Protect from Light) N6->N7 N8->N3

Experimental workflow for the preparation and validation of stable stock solutions.

References
  • Boschelli, D. H., Wang, Y. D., Ye, F., Wu, B., Zhang, N., Salaski, E. J., ... & Boschelli, F. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-anilino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(5), 822-833. URL:[Link]

  • ChemSynthesis. (2025). 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7. ChemSynthesis Database. URL: [Link]

  • ChemSrc. (2026). 4-Hydroxy-5-methoxyquinoline-3-carbonitrile - CAS 331662-64-7. ChemSrc Database. URL: [Link]

Sources

Validation & Comparative

Interpreting FTIR Spectra of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing kinase inhibitors (such as Bosutinib), 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7) serves as a critical intermediate [1]. Validating the structural integrity of this compound is paramount before proceeding to subsequent cross-coupling or alkylation steps.

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive structural verification. However, interpreting the spectrum of this specific quinoline derivative requires a nuanced understanding of tautomerism, electronic effects, and functional group interactions. This guide objectively compares the FTIR performance of this compound against structural analogs and alternative analytical modalities, backed by self-validating experimental protocols.

Mechanistic Overview: Structural Signatures & Tautomerism

The FTIR spectrum of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile is heavily dictated by its phase and environment. While the chemical name implies a hydroxyl (-OH) group at the 4-position, in the solid state (the phase typically analyzed via ATR-FTIR), the molecule undergoes a proton shift to form its 4-quinolone tautomer [2].

This tautomerization fundamentally alters the expected IR signatures:

  • Loss of Free O-H: The sharp ~3400 cm⁻¹ band is replaced by a broad N-H stretch (~3150–3250 cm⁻¹).

  • Emergence of C=O: A strong, amide-like carbonyl stretch appears at ~1630–1650 cm⁻¹, shifting lower than typical ketones due to conjugation with the aromatic ring and internal hydrogen bonding.

  • The Nitrile Anchor: The 3-carbonitrile group (-C≡N) remains a highly diagnostic, sharp peak at ~2220 cm⁻¹, largely unaffected by the tautomeric shift.

Tautomerism A 4-Hydroxyquinoline Form (Gas/Dilute Phase) B 4-Quinolone Form (Solid State/ATR) A->B Proton Transfer (Tautomerization) C IR Signature: Free O-H (~3400 cm⁻¹) A->C D IR Signature: N-H (~3150 cm⁻¹) C=O (~1630 cm⁻¹) B->D

Fig 1: Tautomeric equilibrium and its direct impact on FTIR spectral signatures.

Comparative Analysis I: Structural Analogs

To confirm the successful methoxylation of the quinoline core, analysts must compare the product against its precursor or non-methoxylated analog, 4-Hydroxyquinoline-3-carbonitrile . The addition of the 5-methoxy group introduces specific vibrational modes that serve as confirmation markers.

Table 1: FTIR Spectral Comparison of Quinoline Analogs
Vibrational Mode4-Hydroxy-5-methoxyquinoline-3-carbonitrile4-Hydroxyquinoline-3-carbonitrileDiagnostic Value
Nitrile (C≡N) Stretch ~2220 cm⁻¹ (Sharp)~2220 cm⁻¹ (Sharp)Confirms the nitrile group is intact in both compounds.
Carbonyl (C=O) Stretch ~1635 cm⁻¹ (Strong)~1640 cm⁻¹ (Strong)Confirms solid-state quinolone tautomerism.
Asymmetric C-O-C Stretch ~1250–1270 cm⁻¹ (Strong) Absent Primary confirmation of the 5-methoxy group.
Symmetric C-O-C Stretch ~1040–1060 cm⁻¹ (Medium) Absent Secondary confirmation of the ether linkage.
Aliphatic C-H Stretch ~2850–2950 cm⁻¹ (Weak)AbsentConfirms the methyl group of the methoxy substituent.
Aromatic C-H Bending ~780 cm⁻¹ (3 adjacent H's)~750 cm⁻¹ (4 adjacent H's)Differentiates substitution patterns on the benzene ring.

Causality Insight: The asymmetric C-O-C stretch at ~1250 cm⁻¹ is highly polar, resulting in a massive change in the dipole moment during vibration. Consequently, this is often one of the strongest bands in the FTIR spectrum of the methoxylated product, making it the most reliable marker for successful synthesis.

Comparative Analysis II: Analytical Modalities (FTIR vs. FT-Raman)

While FTIR is the standard, FT-Raman spectroscopy offers a complementary selection rule. Vibrations that result in a large change in dipole moment are strong in IR, whereas vibrations resulting in a large change in polarizability are strong in Raman [3].

Table 2: Modality Performance Comparison
Feature/Functional GroupATR-FTIR PerformanceFT-Raman PerformanceSuperior Modality
Nitrile (-C≡N) Medium intensityVery strong intensity Raman (Highly polarizable triple bond)
Hydroxyl/Amine (-OH/-NH) Strong, broad bands Very weak, often invisibleFTIR (Highly polar bonds)
Methoxy (-OCH₃) Strong (C-O-C stretch) Weak to mediumFTIR
Aromatic Ring (C=C) MediumStrong, sharp bands Raman (Symmetric ring breathing)
Sample Preparation Requires direct contact/pressureNon-contact (through glass vials)Raman (For toxic/sterile samples)

Recommendation: Use ATR-FTIR for routine confirmation of the methoxy and quinolone core (via C=O and C-O-C bands). Use FT-Raman if trace quantification of the nitrile group is required, as the C≡N stretch is exponentially more prominent in Raman spectra.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high scientific integrity, the FTIR protocol must be self-validating. The use of Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ that obscures the critical N-H tautomeric band of the quinoline intermediate. ATR eliminates this moisture artifact.

Workflow N1 1. Calibration (Polystyrene) N2 2. Background (Ambient Air) N1->N2 N3 3. Sample Prep (Direct Press) N2->N3 N4 4. Acquisition (4000-400 cm⁻¹) N3->N4 N5 5. Validation (ATR Correction) N4->N5

Fig 2: Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

Step-by-Step Methodology
  • System Calibration (Validation Step 1):

    • Scan a standard polystyrene film.

    • Acceptance Criteria: Verify the presence of the 1601 cm⁻¹ and 906 cm⁻¹ peaks within ±1 cm⁻¹ resolution. This ensures the interferometer laser is accurately calibrated.

  • Background Acquisition (Validation Step 2):

    • Clean the diamond ATR crystal with isopropanol and allow it to evaporate.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This subtracts ambient atmospheric H₂O (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹). CO₂ removal is critical because its band sits dangerously close to the sample's C≡N stretch (~2220 cm⁻¹).

  • Sample Application:

    • Place ~2-5 mg of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile powder directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact.

    • Causality: Insufficient pressure leads to low signal-to-noise ratios, particularly at high wavenumbers (like the N-H stretch), due to poor evanescent wave penetration into the solid.

  • Spectral Acquisition:

    • Scan the sample (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Data Processing (Validation Step 3):

    • Apply an "ATR Correction" algorithm via the spectrometer software.

    • Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against historical KBr-based literature.

References

  • Title: Synthesis and Physical Properties of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (Bosutinib Intermediates) Source: Journal of Medicinal Chemistry, 2001, 44(5), 822-833. URL: [Link]

  • Title: Quinoline-3-carbonitrile | C10H6N2 | CID 93177 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Vibrational and Electronic Energy Levels) Source: National Institute of Standards and Technology (NIST) URL: [Link]

HPLC Method Development for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile Purity: A Comparative Column Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for heterocyclic intermediates requires moving beyond trial-and-error. 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS 331662-64-7) is a highly functionalized, critical intermediate used in the synthesis of targeted tyrosine kinase inhibitors and broad-spectrum antibacterial agents ([1],[2]).

The primary chromatographic challenge with this molecule is resolving it from closely related synthetic impurities—specifically, positional isomers (e.g., the 6-methoxy or 7-methoxy derivatives) and des-methoxy precursors ([3]). This guide objectively compares three stationary phase chemistries and establishes a self-validating analytical protocol to ensure absolute data trustworthiness.

The Chemical Rationale: Why Standard Methods Fail

To understand why a specific column works, we must first analyze the analyte's physicochemical causality:

  • Keto-Enol Tautomerism: The 4-hydroxyquinoline core exists in equilibrium with its quinolin-4(1H)-one tautomer. If the mobile phase pH is not strictly controlled, this tautomerism leads to severe peak broadening and split peaks.

  • Basic Nitrogen & Silanol Activity: The quinoline nitrogen (pKa ~4.5) interacts strongly with residual silanols on standard silica supports, causing peak tailing.

  • Isomeric Co-elution: The 5-methoxy and 6-methoxy isomers possess nearly identical hydrophobic volumes. Standard C18 columns, which rely exclusively on London dispersion forces, cannot differentiate these isomers, leading to false-positive purity reports.

To overcome these limitations, we must employ orthogonal column chemistries that exploit dipole moments and π−π polarizability ([4]).

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

We evaluated three distinct column chemistries under identical gradient conditions to determine the optimal stationary phase for isomeric resolution.

  • C18 (Octadecylsilane): The industry default. While it provides adequate retention, it fails to resolve the 5-methoxy target from the 6-methoxy impurity. The interaction is purely hydrophobic, blinding the column to the spatial arrangement of the electron-donating methoxy group.

  • Biphenyl: Contains two aromatic rings that enhance π−π interactions and polarizability. It performs better than C18 by interacting with the electron-deficient quinoline ring, but resolution remains marginal for strict ICH validation standards.

  • PFP (Pentafluorophenyl): The optimal choice. The highly electronegative fluorine atoms create a strong dipole moment. The PFP phase acts as a Lewis acid, interacting specifically with the electron-rich methoxy oxygen and the strongly electron-withdrawing carbonitrile group. This extreme sensitivity to dipole differences allows PFP to easily baseline-resolve positional isomers.

Quantitative Performance Data

The following table summarizes the chromatographic performance of the three columns when injected with a stress-tested resolution mixture (Target + 6-methoxy isomer).

Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Suitability Status
C18 (Standard) 8.451.1 (Co-elution)1.85FAIL
Biphenyl 9.101.81.30MARGINAL
PFP (Fluorinated) 11.252.6 (Baseline)1.15PASS

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, the analytical method must be a self-validating system . This means the protocol inherently prevents the generation of bad data by enforcing strict system suitability criteria before any sample is analyzed.

Step-by-Step Methodology

Adapted from standard quinoline analytical frameworks ([5]).

Step 1: Mobile Phase Preparation (Causality of pH Control)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: TFA drops the pH to ~2.0. This fully protonates the basic quinoline nitrogen and locks the molecule into a single tautomeric state, completely suppressing secondary silanol interactions and eliminating peak tailing.

Step 2: Sample Preparation (The Resolution Mix)

  • Accurately weigh 10 mg of the 4-Hydroxy-5-methoxyquinoline-3-carbonitrile sample and spike with 1 mg of a known 6-methoxy positional isomer standard.

  • Dissolve in 10 mL of Methanol:Water (50:50 v/v) using ultrasonic extraction for 15 minutes.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Instrumental Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient: 10% B to 60% B over 15 minutes, hold for 2 minutes, return to initial conditions.

Step 4: The Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject the Resolution Mix. The system is only validated for use if it meets the following automatic integration criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between the 5-methoxy target and 6-methoxy impurity.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak.

  • RSD: Area precision of ≤2.0% over three replicate injections. If the system fails these criteria, the run is automatically aborted, ensuring absolute scientific integrity.

Method Development Logic Visualization

The following diagram illustrates the mechanistic logic and self-validating workflow used to establish this HPLC method.

HPLC_Logic A Target: 4-Hydroxy-5-methoxyquinoline-3-carbonitrile Identify Critical Isomeric Impurities B1 C18 Column (Hydrophobic Only) A->B1 B2 PFP Column (Fluorine Dipole & Pi-Pi) A->B2 B3 Biphenyl Column (Enhanced Pi-Pi) A->B3 C1 Co-elution of Isomers (Rs < 1.5) B1->C1 C2 Baseline Resolution (Rs > 2.0) B2->C2 B3->C2 D Mobile Phase Optimization 0.1% TFA (pH ~2.0) to minimize tailing C1->D C2->D E Final Validated Method (Self-Validating System) D->E

Figure 1: Mechanistic workflow comparing stationary phases for quinoline isomers.

References[1] 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7, ChemSynthesis. Available at:https://www.chemsynthesis.com[4] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column, SIELC Technologies. Available at: https://sielc.com[5] Application Notes and Protocols for the Analytical Determination of Quinoline Compounds, Benchchem. Available at:https://www.benchchem.com[2] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents, PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov[3] Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights, MDPI. Available at: https://www.mdpi.com

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Hydroxy-5-methoxyquinoline-3-carbonitrile, is a key building block for various pharmacologically active molecules. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, scalability, and, ultimately, the pace of research and development.

This guide provides an in-depth comparative analysis of the most viable synthetic pathways to 4-Hydroxy-5-methoxyquinoline-3-carbonitrile. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind each approach, offering insights honed from practical application. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Comparative Overview of Synthetic Strategies

The synthesis of the 4-hydroxyquinoline core is a well-established area of organic chemistry, with several named reactions offering potential pathways. The primary considerations for selecting a route include the availability of starting materials, reaction conditions, and the desired substitution pattern. For our target molecule, the key challenge lies in the regioselective construction of the quinoline ring with the specified methoxy and cyano functionalities.

Here, we will compare three prominent and plausible synthetic strategies:

  • The Gould-Jacobs Reaction: A classical and reliable method for constructing the 4-hydroxyquinoline scaffold.

  • The Friedländer Annulation: A versatile condensation reaction for quinoline synthesis.

  • A Multicomponent Approach: A modern, efficiency-focused strategy for complex molecule synthesis.

The following table provides a high-level comparison of these routes, which will be elaborated upon in the subsequent sections.

Synthesis MethodStarting MaterialsKey AdvantagesKey LimitationsPlausible Yield Range
Gould-Jacobs Reaction 2-Methoxyaniline, Ethyl ethoxymethylenecyanoacetateReliable for 4-hydroxyquinolines, high-purity products.[1]Requires high-temperature cyclization, potential for side reactions.[2]60-80%
Friedländer Annulation 2-Amino-6-methoxyacetophenone, Ethyl cyanoacetateMilder conditions possible with catalysis, good regioselectivity.[2]Availability of the substituted 2-aminoacetophenone can be a bottleneck.65-85%
Multicomponent Synthesis 3-Methoxybenzaldehyde, Malononitrile, Cyclohexanone, Ammonium acetateHigh atom economy, operational simplicity, generates molecular diversity.[3]Optimization can be complex, potential for byproduct formation.50-75%

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and frequently employed method for the synthesis of 4-hydroxyquinolines.[4] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a high-temperature intramolecular cyclization.[5]

Mechanistic Rationale

The synthesis begins with a nucleophilic attack of the amino group of 2-methoxyaniline on ethyl ethoxymethylenecyanoacetate. This is followed by the elimination of ethanol to form a stable anilinomethylenecyanoacrylate intermediate. The critical step is the thermal 6-electron electrocyclization, which requires significant thermal energy, typically achieved in a high-boiling solvent like diphenyl ether or through microwave irradiation.[1][6]

Experimental Workflow Diagram

Gould-Jacobs_Workflow Gould-Jacobs Reaction Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Work-up start 2-Methoxyaniline + Ethyl ethoxymethylenecyanoacetate intermediate Ethyl 2-cyano-3-(2-methoxyphenylamino)acrylate start->intermediate Heat (100-130°C) cyclization High-temperature cyclization in Dowtherm A intermediate->cyclization ~250°C product 4-Hydroxy-5-methoxyquinoline-3-carbonitrile cyclization->product workup Cooling, precipitation, filtration, and washing product->workup purification Recrystallization workup->purification

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenylamino)acrylate

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.1 eq).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Cool the reaction mixture and remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step.

Step 2: Synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A to 250°C.

  • Slowly add the crude ethyl 2-cyano-3-(2-methoxyphenylamino)acrylate from the previous step to the hot solvent.

  • Maintain the reaction mixture at 250-260°C for 30-60 minutes.

  • Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

  • Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Route 2: The Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For our target molecule, this would involve the reaction of 2-amino-6-methoxyacetophenone with ethyl cyanoacetate.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. Under basic conditions, the ethyl cyanoacetate is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl group of the 2-amino-6-methoxyacetophenone. Subsequent intramolecular condensation between the amino group and the ester, followed by dehydration, yields the quinoline product. Acid catalysis proceeds by activating the carbonyl group of the acetophenone towards nucleophilic attack by the enol of ethyl cyanoacetate.

Experimental Workflow Diagram

Friedlander_Annulation_Workflow Friedländer Annulation Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Dehydration cluster_2 Work-up start 2-Amino-6-methoxyacetophenone + Ethyl cyanoacetate condensation Base-catalyzed condensation (e.g., piperidine) start->condensation cyclization Intramolecular cyclization and dehydration condensation->cyclization Heat product 4-Hydroxy-5-methoxyquinoline-3-carbonitrile cyclization->product workup Acidification, filtration, and washing product->workup purification Recrystallization workup->purification

Caption: Generalized workflow for the Friedländer Annulation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-methoxyacetophenone (Starting Material)

The synthesis of this starting material is a crucial prerequisite. A plausible route is the Friedel-Crafts acylation of 3-methoxyaniline, with appropriate protection of the amino group, followed by deprotection.

Step 2: Friedländer Annulation

  • In a round-bottom flask, dissolve 2-amino-6-methoxyacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, for example, piperidine or sodium ethoxide.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Route 3: A Multicomponent Approach

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. A plausible one-pot synthesis of a derivative of our target molecule has been reported, which can be adapted.[3]

Mechanistic Rationale

This reaction likely proceeds through a cascade of reactions. An initial Knoevenagel condensation between 3-methoxybenzaldehyde and malononitrile, catalyzed by ammonium acetate, would form 2-(3-methoxybenzylidene)malononitrile. This is followed by a Michael addition of the enolate of cyclohexanone. The resulting intermediate then undergoes cyclization and aromatization, with ammonium acetate also serving as the nitrogen source for the quinoline ring, to yield the final product.

Experimental Workflow Diagram

Multicomponent_Synthesis_Workflow Multicomponent Synthesis Workflow cluster_0 One-Pot Reaction cluster_1 Work-up and Purification start 3-Methoxybenzaldehyde + Malononitrile + Cyclohexanone + Ammonium Acetate reaction Reflux in a suitable solvent (e.g., ethanol or acetic acid) start->reaction product 4-Hydroxy-5-methoxyquinoline-3-carbonitrile derivative reaction->product workup Cooling, filtration, and washing product->workup purification Column chromatography or recrystallization workup->purification

Caption: Generalized workflow for the Multicomponent Synthesis.

Detailed Experimental Protocol
  • In a round-bottom flask, combine 3-methoxybenzaldehyde (1.0 eq), malononitrile (1.0 eq), cyclohexanone (1.0 eq), and a molar excess of ammonium acetate in a solvent such as ethanol or glacial acetic acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Dry the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Performance Comparison and Concluding Remarks

Gould-Jacobs Reaction: This route is highly reliable and likely to provide a clean product. The primary drawback is the need for high temperatures, which may not be suitable for all laboratory settings and can lead to degradation if not carefully controlled.[6] Microwave-assisted variations can significantly reduce reaction times and improve yields.[7]

Friedländer Annulation: This method offers the advantage of potentially milder reaction conditions, especially with the use of an appropriate catalyst. However, the synthesis of the required 2-amino-6-methoxyacetophenone starting material adds steps to the overall process and may be challenging in itself.

Multicomponent Synthesis: This approach is attractive from an efficiency and atom economy perspective. However, the optimization of reaction conditions can be more complex, and the reaction may yield a mixture of products requiring careful purification.

For researchers prioritizing reliability and product purity for a specific target, the Gould-Jacobs reaction is often the preferred method, despite the harsh cyclization conditions. For diversity-oriented synthesis or when exploring a range of analogues, the multicomponent approach offers significant advantages in terms of speed and efficiency. The Friedländer annulation is a strong contender if the substituted aminoketone is readily available or can be synthesized efficiently.

The ultimate choice of synthetic route will depend on the specific goals of the research program, available resources, and the scale of the synthesis. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before scaling up.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • BenchChem. (2025). Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). BenchChem.
  • S. LNU, S., Jose, A., P, P., & S, N. (2020). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. IUCrData, 5(9), x201155. [Link]

  • Cieplik, J., & Stankiewicz, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 236. [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • ResearchGate. (n.d.). Conventional methods of quinoline synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library.
  • BenchChem. (2025). comparing the efficacy of different 4-hydroxyquinoline synthesis methods. BenchChem.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues. BenchChem.
  • Grokipedia. (n.d.). Niementowski quinoline synthesis. Grokipedia.
  • Royal Society of Chemistry. (2021). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Cambridge University Press. (n.d.). Nimentowski Quinoline Synthesis.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • National Center for Biotechnology Information. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(21), 6463. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
  • ResearchGate. (n.d.). Niementowski's quinoline synthesis. | Download Scientific Diagram.
  • National Center for Biotechnology Information. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 17(9), 10472–10481. [Link]

  • National Center for Biotechnology Information. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6701. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824. [Link]

  • SciELO México. (2019). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 3(2). [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences, 17(1), 114-116. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • National Center for Biotechnology Information. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(12), 14756–14768. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1165. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Wikipedia. (n.d.). Camps quinoline synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,....
  • BenchChem. (2025). An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone. BenchChem.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Organic Chemistry. (n.d.). 1035 Synthesis of p-methoxyacetophenone from anisole. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. [Link]

  • IOPscience. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Serbian Chemical Society. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
  • ACS Publications. (1940). Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Journal of the American Chemical Society, 62(3), 524-525. [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. | Download Scientific Diagram.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)

Sources

Chromatographic Separation of Quinoline-3-Carbonitrile Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Bottleneck

As a Senior Application Scientist, I frequently encounter the "regioisomer trap" during early-stage drug discovery. Quinoline-3-carbonitriles are highly privileged scaffolds, prominently featured in the synthesis of potent (such as EGFR and HER-2 inhibitors)[1]. During their synthesis—often via the condensation of substituted anilines—multiple regioisomers (e.g., 6-chloro vs. 7-chloro-quinoline-3-carbonitrile) are inevitably generated.

Because these regioisomers possess identical molecular weights, near-identical lipophilicity (LogP), and highly similar pKa values ([2]), separating them is a notorious bottleneck. This guide objectively compares standard reversed-phase (C18), fluorinated (PFP), and Supercritical Fluid Chromatography (SFC) approaches, providing the mechanistic causality and validated protocols required to achieve baseline resolution.

Mechanistic Causality: Why Standard C18 Fails

Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. When applied to quinoline-3-carbonitrile regioisomers, the hydrophobic "footprint" of the molecules is essentially indistinguishable. Consequently, C18 phases often result in severe peak co-elution.

To break this symmetry, we must exploit the subtle differences in electron density distribution and steric bulk around the quinoline ring. Pentafluorophenyl (PFP) stationary phases introduce multi-modal retention mechanisms that provide [3]:

  • π−π Interactions: The highly electron-deficient PFP ring engages in strong π−π stacking with the electron-rich regions of the quinoline core.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact with the strong dipole moment of the carbonitrile (-C N) group.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition of the specific substitution position.

Comparative Performance Data

The following table summarizes the quantitative performance of three distinct chromatographic alternatives for resolving a mixture of 6-chloro and 7-chloro-quinoline-3-carbonitrile regioisomers.

Stationary PhasePrimary Interaction MechanismResolution ( Rs​ )Peak Symmetry ( As​ )Analysis TimeVerdict
Standard C18 Dispersive Hydrophobic0.8 (Co-elution)1.4 (Tailing)12.0 minNot Recommended . Fails to differentiate subtle steric differences.
PFP (Pentafluorophenyl) π−π , Dipole, H-Bonding2.6 (Baseline)1.0514.5 minHighly Recommended . Excellent shape and electronic selectivity.
SFC (Ethyl-Pyridine) H-Bonding, π−π , Orthogonal3.1 (Baseline)1.04.0 minBest for High-Throughput . Superior speed and green chemistry profile.

Experimental Workflows & Protocols

Protocol 1: RP-HPLC Separation using a PFP Column

This protocol is a self-validating system designed to maximize the multi-modal interactions of the PFP phase while suppressing the ionization of the quinoline nitrogen to prevent peak tailing.

Step 1: Column Selection Select a high-efficiency PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 6.5 using dilute acetic acid.

    • Causality: Maintaining the pH above the pKa of the quinoline nitrogen (~4.9) ensures the analyte remains in its neutral state, maximizing π−π interactions with the PFP ring and minimizing secondary silanol interactions[2].

  • Mobile Phase B: Methanol (LC-MS grade).

    • Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile possesses its own π -electrons, which compete with the analyte for the PFP ring, dampening the π−π selectivity. Methanol acts as a protic solvent that enhances these critical interactions.

Step 3: Gradient Elution

  • 0-2 min: 30% B

  • 2-12 min: Linear gradient from 30% B to 70% B

  • 12-15 min: Hold at 70% B

Step 4: Flow Rate & Temperature Set the flow rate to 1.0 mL/min. Maintain the column temperature at 30°C to ensure reproducible thermodynamics of the dipole-dipole interactions.

Step 5: Detection UV detection at 254 nm (optimal for the conjugated quinoline core).

Protocol 2: High-Throughput SFC Separation

For preparative scale or high-throughput screening, Supercritical Fluid Chromatography (SFC) offers orthogonal selectivity.

Step 1: Column Selection Utilize a 2-Ethylpyridine column (150 mm × 4.6 mm, 5 µm). Step 2: Mobile Phase Preparation Use Supercritical CO2​ as the primary fluid. Prepare a co-solvent of Methanol containing 0.2% Isopropylamine (IPA).

  • Causality: The basic additive (IPA) acts as a displacer, blocking active acidic sites on the stationary phase and ensuring sharp peak shapes for the basic quinoline derivatives. Step 3: Chromatographic Conditions Run an isocratic method at 20% Co-solvent. Set the Back Pressure Regulator (BPR) to 120 bar, Temperature to 40°C, and Flow rate to 3.0 mL/min.

Visualizing the Chromatographic Logic

Below is the decision-making workflow for method development when encountering quinoline-3-carbonitrile regioisomers.

G A Quinoline-3-carbonitrile Regioisomer Mixture B Phase 1: Column Screening (Evaluate Selectivity) A->B C Standard C18 Column (Hydrophobic Only) B->C Baseline Attempt D PFP Column (Pi-Pi, Dipole, Shape) B->D Multi-modal Approach E SFC Ethyl-Pyridine (Orthogonal Selectivity) B->E High-Throughput Approach F Co-elution / Poor Rs (Rs < 1.0) C->F G Baseline Resolution (Rs > 1.5) D->G H Ultra-fast Separation (High Efficiency) E->H

Workflow for selecting the optimal stationary phase for quinoline-3-carbonitrile regioisomers.

To further illustrate why the PFP column succeeds where C18 fails, the following diagram maps the specific molecular interactions at the stationary phase interface.

G cluster_PFP PFP Stationary Phase cluster_C18 C18 Stationary Phase Analyte Quinoline-3-carbonitrile Regioisomer PFP Pentafluorophenyl Ring - Strong Pi-Pi Stacking - Dipole-Dipole Interaction - Enhanced Shape Selectivity Analyte->PFP Multi-modal Recognition C18 Octadecyl Chain - Dispersive Hydrophobic - Weak Shape Recognition - No Electronic Selectivity Analyte->C18 Single-mode Interaction

Mechanistic comparison of analyte interactions between PFP and C18 stationary phases.

References

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: Chromatography Today URL: [Link]

Sources

Safety Operating Guide

4-Hydroxy-5-methoxyquinoline-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Hydroxy-5-methoxyquinoline-3-carbonitrile: Comprehensive Laboratory Disposal and Safety Protocol

Executive Summary

4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates[1]. Due to the presence of both a quinoline core and a carbonitrile moiety, this compound presents specific toxicological and environmental hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and final disposal of this chemical, ensuring strict compliance with OSHA and EPA standards.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a compound is the foundational step in risk mitigation. Below is the quantitative and hazard data for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile.

Property / HazardDetails
Chemical Name 4-Hydroxy-5-methoxyquinoline-3-carbonitrile
CAS Number 331662-64-7[1]
Molecular Formula C11H8N2O2[1]
Molecular Weight 200.19 g/mol [1]
Density 1.328 g/cm³[2]
Boiling Point 353.8 °C (at 760 mmHg)[2]
Primary Hazards Acute toxicity, potential hepatotoxicity, aquatic toxicity[3][4].
Incompatibilities Strong oxidizing agents, strong acids[3][5].
Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[5].

Mechanistic Causality of Hazards

To handle this compound safely, researchers must understand the chemical causality behind its reactivity and toxicity:

  • The Quinoline Core: Quinoline derivatives are highly toxic to aquatic ecosystems even in very low concentrations, making improper disposal a severe environmental liability[3]. In mammalian models, chronic exposure to quinoline structures has been linked to severe liver damage, leading the EPA to provisionally classify parent quinoline as a Group C possible human carcinogen[4].

  • The Carbonitrile Group: The nitrile (-C≡N) functional group is generally stable under ambient conditions but becomes highly hazardous during thermal decomposition. Combustion of carbonitriles releases toxic nitrogen oxides (NOx)[3][5]. Furthermore, inadvertent mixing with strong concentrated acids can theoretically protonate the nitrile, leading to hydrolysis and the potential release of highly toxic gases like hydrogen cyanide (HCN).

HazardPathway Compound 4-Hydroxy-5-methoxyquinoline-3-carbonitrile Thermal Thermal Decomposition (Fire/High Heat) Compound->Thermal Acidic Strong Acid Contact Compound->Acidic NOx Nitrogen Oxides (NOx) (Toxic Gas) Thermal->NOx COx Carbon Monoxide/Dioxide (Asphyxiants) Thermal->COx HCN Hydrogen Cyanide (HCN) (Highly Toxic Gas) Acidic->HCN Potential Risk

Figure 1: Mechanistic hazard pathways and decomposition products.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be washed down the sink[3]. It must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Action: Separate 4-Hydroxy-5-methoxyquinoline-3-carbonitrile waste from general organic waste.

  • Causality: Mixing carbonitriles with acidic waste streams can trigger hazardous cross-reactions. Keep it strictly segregated from strong oxidizers (e.g., peroxides, perchromates) and strong acids[3][5].

Step 2: Containment

  • Solid Waste: Place contaminated gloves, weigh boats, and residual powder into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum.

  • Liquid Waste (Solutions): If dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid in a compatible, clearly labeled, high-density polyethylene (HDPE) or glass waste carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

Step 3: Labeling and Documentation

  • Action: Label the container immediately with the full chemical name (no abbreviations), the CAS number (331662-64-7), and the primary hazard warnings ("Toxic", "Combustible").

  • Compliance: This aligns with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5].

Step 4: Spill Response and Neutralization

  • Action: In the event of a powder spill, do not dry sweep, as this generates inhalable dust.

  • Methodology:

    • Evacuate personnel and eliminate all ignition sources[3].

    • Wear appropriate PPE, compliant with OSHA 29 CFR 1910.133 (N95/P100 respirator, nitrile gloves, safety goggles)[5].

    • Gently cover the spill with damp vermiculite, dry sand, or a commercial inert absorbent[3].

    • Carefully scoop the absorbed mixture using a non-sparking tool and place it into a sealed container[3].

    • Wash the area with soap and water, collecting the wash water as hazardous waste. Do NOT wash into the sewer[3].

Step 5: Final Disposal (Incineration)

  • Action: Transfer the segregated waste to your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.

  • Causality: The EPA mandates that nitrogen-containing organic waste (like quinoline carbonitriles) be disposed of via RCRA-permitted high-temperature incineration. Incinerators are equipped with scrubbers to safely capture the NOx gases produced during the combustion of the quinoline and nitrile groups[3][5].

G Gen Waste Generation (4-Hydroxy-5-methoxyquinoline-3-carbonitrile) Seg Segregation (Keep away from strong acids/oxidizers) Gen->Seg Solid Solid Waste (Contaminated PPE/Powder) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Cont Containment (Sealable, compatible containers) Solid->Cont Liquid->Cont Label Labeling (EPA Hazardous Waste, Toxic) Cont->Label Inc Final Disposal (RCRA-Permitted Incineration) Label->Inc

Figure 2: Standardized disposal workflow for quinoline carbonitrile derivatives.

Regulatory Compliance & EHS Integration

When incorporating 4-Hydroxy-5-methoxyquinoline-3-carbonitrile into your standard operating procedures (SOPs), ensure your laboratory complies with:

  • RCRA (Resource Conservation and Recovery Act): Proper cradle-to-grave tracking of the chemical waste.

  • OSHA 29 CFR 1910.120 (HAZWOPER): Personnel cleaning up significant spills must be properly trained and equipped[3].

  • OSHA 29 CFR 1910.133: Mandatory use of eye and face protection when handling the neat powder or concentrated solutions[5].

References

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". Available at:[Link]

  • Environmental Protection Agency (EPA). "Quinoline | Hazard Summary". Available at:[Link]

  • ChemSynthesis Chemical Database. "4-hydroxy-5-methoxy-3-quinolinecarbonitrile Physical Properties". Available at:[Link]

  • ChemSrc. "4-Hydroxy-5-methoxyquinoline-3-carbonitrile Density and Boiling Point". Available at:[Link]

Sources

Personal protective equipment for handling 4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) requires moving beyond generic safety data sheets. This compound is a critical intermediate in the synthesis of 4-phenylamino-3-quinolinecarbonitriles—a class of highly potent Src kinase inhibitors used in targeted oncology therapies [1].

To ensure both the integrity of your drug development workflows and the absolute safety of your laboratory personnel, this guide provides a mechanistic, self-validating approach to personal protective equipment (PPE), handling, and disposal.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical and chemical nature of the threat. 4-Hydroxy-5-methoxyquinoline-3-carbonitrile is a fine, lipophilic powder. Its low bulk density makes it highly prone to aerosolization, while its quinoline core and nitrile functional group dictate its toxicological behavior [2].

Table 1: Quantitative and Hazard Summary

Property Value / Classification Operational Implication
CAS Number 331662-64-7 Unique identifier for waste tracking.
Molecular Weight 200.197 g/mol High potency per milligram in biological assays.
Density ~1.328 g/cm³ Light powder; highly susceptible to static "fly-away."
Boiling Point ~353.8 °C Stable at room temperature; low vapor pressure.

| GHS Hazards | H302, H315, H319, H335 | Irritant to skin, eyes, and respiratory tract [3]. |

Mechanistic Basis for PPE Selection

Standard lab attire is insufficient for handling biologically active quinolinecarbonitriles. Every piece of PPE must be selected based on the specific causality of the hazard.

  • Dermal Protection (Double Nitrile Gloving): The methoxyquinoline core is lipophilic, meaning it can readily permeate standard latex gloves if dissolved in organic solvents (e.g., DMSO or DMF) during assay prep. Protocol: Don a pair of 0.11 mm nitrile gloves as a primary barrier, and a second outer pair during active transfer. Causality: If the outer glove is contaminated with powder, it can be immediately doffed without exposing the skin, maintaining a continuous safety barrier.

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses with side shields are inadequate. Because this compound is a fine powder (H319 hazard), airborne micro-particulates can bypass standard glasses. Protocol: Use ANSI Z87.1 compliant unvented or indirectly vented goggles.

  • Respiratory Protection (N95/P100): While the primary engineering control must always be a Class IIB2 biological safety cabinet or a chemical fume hood (face velocity 0.4–0.6 m/s), any transport or handling outside these zones requires an N95 or P100 particulate respirator to prevent inhalation of aerosolized dust (H335 hazard).

PPE_Workflow A Hazard Assessment: Irritant Powder (H315, H319, H335) B Primary Barrier: Fume Hood (Face Velocity 0.4-0.6 m/s) A->B C Dermal Protection: Double Nitrile Gloves (>0.11mm) & FR Coat B->C D Ocular Protection: ANSI Z87.1 Chemical Splash Goggles C->D E Respiratory Protection: N95/P100 (If outside engineering controls) D->E F Self-Validation: Seal Checks & Glove Integrity Inspection E->F

Fig 1. Sequential PPE selection and validation workflow for handling quinolinecarbonitriles.

Operational Protocol: Precision Weighing and Transfer

Nitrile-containing powders are notorious for holding static electric charges. When a metal spatula approaches the powder, electrostatic repulsion causes a "fly-away" effect, aerosolizing the toxic compound and ruining mass accuracy.

Step-by-Step Self-Validating Methodology:

  • Static Elimination: Before opening the primary vessel, pass a zero-stat (anti-static) gun over the container and the weighing boat.

  • Tool Selection: Use exclusively PTFE-coated (Teflon) spatulas. Causality: PTFE prevents static buildup and ensures the powder does not adhere to the transfer tool.

  • Draft Shielding: Place the analytical balance inside a localized draft shield within the fume hood. This prevents the hood's airflow from disturbing the micro-balance reading while maintaining user protection.

  • Transfer & Seal: Transfer the required mass. Immediately cap both the primary vessel and the destination vial before removing them from the draft shield.

  • Validation Check: Remove the sealed vials and close the balance doors. The balance must return exactly to 0.0000 g. If it does not, powder has spilled, triggering the decontamination protocol.

Weighing_Protocol Step1 Static Elimination: Apply Zero-Stat Gun to Container Step2 Tare & Calibrate: Analytical Balance inside Draft Shield Step1->Step2 Step3 Material Transfer: Use PTFE-Coated Spatula Step2->Step3 Step4 Mass Verification: Record Weight & Seal Primary Vessel Step3->Step4 Step5 Decontamination: Wipe surfaces with 70% Isopropanol Step4->Step5 Step6 System Validation: Confirm Balance Returns to 0.0000g Step5->Step6

Fig 2. Self-validating micro-weighing protocol to prevent aerosolization and ensure mass accuracy.

Spill Response and Decontamination Pathway

Because 4-Hydroxy-5-methoxyquinoline-3-carbonitrile has extremely low aqueous solubility, cleaning a spill with water will merely smear the compound across the benchtop, creating an invisible, persistent hazard.

Solid Spill Protocol:

  • Containment: Do not sweep. Dry sweeping aerosolizes the powder.

  • Solvent Dampening: Lightly mist a disposable absorbent pad with 70% Isopropanol (IPA) or Ethanol. Causality: The alcohol acts as a wetting agent, collapsing the dust and partially dissolving the lipophilic quinoline core for easier mechanical removal.

  • Wipe & Lift: Gently lay the dampened pad over the powder. Lift the powder away without scrubbing.

  • Secondary Decontamination: Wash the affected surface with a highly basic laboratory detergent (e.g., Alconox) followed by a final IPA wipe.

Disposal and Waste Management Plan

The presence of the carbonitrile (-C≡N) group requires strict segregation during waste disposal to prevent dangerous side reactions.

  • Solid Waste: All contaminated gloves, pads, and empty vials must be placed in a rigid, sealable High-Density Polyethylene (HDPE) container. Label explicitly as: "Toxic Solid Waste - Contains Quinolinecarbonitrile Derivatives."

  • Liquid Waste Segregation (CRITICAL): If the compound is dissolved in organic solvents (e.g., for NMR or biological assays), the resulting liquid waste must never be mixed with strong aqueous acids . Causality: While the carbonitrile group on this specific aromatic ring is sterically hindered and relatively stable, the acidic hydrolysis of nitriles can theoretically release trace amounts of highly toxic hydrogen cyanide (HCN) gas under extreme conditions. Always segregate into a dedicated "Non-Halogenated Organic Waste - Nitrile Containing" carboy.

References

  • Boschelli, D. H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, vol. 44, no. 5, 2001, pp. 822-833.[Link]

  • ChemSynthesis Chemical Database. "4-hydroxy-5-methoxy-3-quinolinecarbonitrile - Synthesis and Physical Properties." ChemSynthesis, 2025. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.